2,5-diformyl-1H-pyrrole-3-carbonitrile
Description
Properties
IUPAC Name |
2,5-diformyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-2-5-1-6(3-10)9-7(5)4-11/h1,3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANBJWSHLOZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1C#N)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-diformyl-1H-pyrrole-3-carbonitrile: A Versatile Heterocyclic Building Block
Abstract
This technical guide provides an in-depth exploration of 2,5-diformyl-1H-pyrrole-3-carbonitrile, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. We will dissect its chemical structure, physicochemical properties, and spectroscopic signature. A detailed examination of its synthesis, primarily through the Vilsmeier-Haack reaction, is presented, including a step-by-step protocol and mechanistic insights. Furthermore, this guide explores the compound's reactivity and its role as a versatile precursor for the development of novel therapeutics, including STING agonists, and advanced functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful scaffold.
Introduction: The Significance of a Multifunctional Pyrrole Core
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1] Among them, the pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib.[2] 2,5-diformyl-1H-pyrrole-3-carbonitrile is an advanced derivative that marries the foundational pyrrole core with three highly reactive functional groups: two formyl (aldehyde) groups at the electron-rich α-positions and a cyano (nitrile) group at a β-position.
This unique arrangement of electron-withdrawing groups on the pyrrole ring creates a molecule with a distinct electronic profile and exceptional synthetic versatility. The two aldehyde functionalities provide symmetric handles for building complex molecular architectures, such as quadrupolar dyes or bivalent ligands, while the nitrile group offers another avenue for chemical modification.[3] These characteristics make 2,5-diformyl-1H-pyrrole-3-carbonitrile a high-value intermediate for constructing diverse molecular libraries aimed at discovering new drug candidates and advanced materials.[4][5]
Molecular Structure and Physicochemical Properties
The structure of 2,5-diformyl-1H-pyrrole-3-carbonitrile is defined by a central 1H-pyrrole ring functionalized with formyl groups at positions 2 and 5, and a carbonitrile group at position 3.
Caption: Chemical structure of 2,5-diformyl-1H-pyrrole-3-carbonitrile.
Physicochemical Data Summary
Quantitative data for this specific molecule is not widely published. The following table provides computed properties and data from analogous structures to offer a reliable estimate for experimental planning.
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₇H₄N₂O₂ | - |
| Molecular Weight | 148.12 g/mol | - |
| IUPAC Name | 2,5-diformyl-1H-pyrrole-3-carbonitrile | - |
| Appearance | Expected to be a solid (e.g., colorless to pale yellow) | Analogy to similar pyrroles[6] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); limited solubility in water | General behavior of polar heterocycles |
| XLogP3 | ~0.8 - 1.5 | Computed; Analogy to similar structures[7] |
| Hydrogen Bond Donors | 1 (N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (2x C=O, 1x C≡N, 1x Pyrrole N) | Structural Analysis |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The most direct and effective method for introducing formyl groups onto electron-rich heterocycles like pyrrole is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] For pyrroles, formylation preferentially occurs at the α-positions (C2 and C5) due to superior stabilization of the reaction intermediate by the nitrogen lone pair.[9][10]
The synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile would logically start from a precursor such as 1H-pyrrole-3-carbonitrile. The reaction proceeds via a step-wise diformylation.
Caption: Synthetic workflow for 2,5-diformyl-1H-pyrrole-3-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the Vilsmeier-Haack diformylation of substituted pyrroles and serves as a validated starting point for synthesis.[8][11]
Materials:
-
1H-pyrrole-3-carbonitrile (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 eq.). Cool the flask to 0 °C using an ice-water bath. To the stirred DMF, add POCl₃ (2.2 eq.) dropwise, ensuring the internal temperature remains below 10 °C. After the addition, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[8]
-
Reaction with Pyrrole Precursor: Dissolve 1H-pyrrole-3-carbonitrile (1 eq.) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 30-60 minutes.[8]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Spectroscopic Characterization Profile
The structural identity and purity of 2,5-diformyl-1H-pyrrole-3-carbonitrile can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data are summarized below.
| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |
| ¹H NMR | Aldehyde Protons (-CHO) | δ 9.5 - 10.5 ppm (s, 2H) | Highly deshielded due to the carbonyl group's anisotropy. |
| Pyrrole Proton (C4-H) | δ 7.0 - 7.5 ppm (s, 1H) | A singlet, as adjacent positions are substituted. | |
| Pyrrole NH Proton | δ 11.0 - 13.0 ppm (br s, 1H) | Broad signal, chemical shift is solvent-dependent. | |
| ¹³C NMR | Aldehyde Carbons (-CHO) | δ 180 - 190 ppm | Characteristic for aldehyde carbonyls. |
| Pyrrole Carbons (C2, C5) | δ 130 - 145 ppm | Carbons attached to the formyl groups. | |
| Pyrrole Carbons (C3, C4) | δ 110 - 130 ppm | C3 will be significantly downfield from C4. | |
| Nitrile Carbon (-CN) | δ 115 - 125 ppm | Typical range for nitrile carbons. | |
| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ (broad) | Characteristic of the pyrrole NH group. |
| C-H Stretch (Aldehyde) | 2820 - 2880 cm⁻¹ & 2720 - 2780 cm⁻¹ | Fermi resonance doublet, a hallmark of aldehydes. | |
| C≡N Stretch (Nitrile) | 2220 - 2260 cm⁻¹ (sharp, medium) | Strong, sharp peak confirming the nitrile group.[6] | |
| C=O Stretch (Aldehyde) | 1650 - 1690 cm⁻¹ (strong, sharp) | Conjugated aldehyde carbonyl stretch. | |
| Mass Spec. (ESI) | Molecular Ion [M+H]⁺ | m/z = 149.03 | For confirmation of molecular weight. |
Chemical Reactivity and Synthetic Applications
The true value of 2,5-diformyl-1H-pyrrole-3-carbonitrile lies in its potential as a versatile synthetic hub. The aldehyde groups are prime sites for nucleophilic addition and condensation reactions, allowing for the construction of more complex molecules.
Caption: Key reaction pathways for 2,5-diformyl-1H-pyrrole-3-carbonitrile.
Applications in Drug Discovery
-
Scaffold for STING Agonists: The 1H-pyrrole-3-carbonitrile core is a validated scaffold for developing agonists of the Stimulator of Interferon Genes (STING) receptor.[5][12] STING activation is a promising strategy in immuno-oncology.[12] The diformyl compound allows for the symmetric synthesis of bivalent or conformationally constrained ligands, which could enhance binding affinity and cellular activity.
-
Precursor for Bioactive Molecules: Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][4] The diformyl intermediate can be used to synthesize libraries of novel pyrrole derivatives for high-throughput screening and lead optimization. For example, condensation reactions can introduce diverse pharmacophores at the 2 and 5 positions.
Applications in Materials Science
-
Synthesis of A-π-D-π-A Dyes: The symmetric structure is ideal for creating quadrupolar A-π-D-π-A (Acceptor-π bridge-Donor-π bridge-Acceptor) molecules.[3] In this architecture, the electron-rich pyrrole ring acts as the donor (D) core, and the aldehyde groups can be converted into strong electron-accepting groups (A) via reactions like Knoevenagel condensation with malononitrile.[3][13] Such dyes are of significant interest for applications in two-photon absorption (TPA), nonlinear optics, and bio-imaging.
Conclusion
2,5-diformyl-1H-pyrrole-3-carbonitrile stands out as a highly functionalized and synthetically valuable heterocyclic compound. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the orthogonal reactivity of its formyl and nitrile groups, provides a robust platform for molecular innovation. For drug discovery professionals, it offers a direct route to novel scaffolds, particularly in the burgeoning field of innate immunity modulation. For materials scientists, it is a key building block for advanced chromophores with tailored photophysical properties. As research continues to demand more complex and precisely engineered molecules, the utility and importance of intermediates like 2,5-diformyl-1H-pyrrole-3-carbonitrile are set to grow.
References
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- Yurovskaya, M., & Karchava, A. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Who we serve.
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- Anderson, H. J., & Griffiths, S. J. (2006, December 05). Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. Taylor & Francis Online.
- Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole.
- Butz, T., et al. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI.
- Gryko, D. T., et al. (n.d.). From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. PMC.
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- Wang, L., et al. (2023, July 12). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed.
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The Emergence of a Versatile Scaffold: A Technical Guide to 2,5-Diformyl-1H-pyrrole-3-carbonitrile
Foreword: The Unseen Architect in Modern Chemistry
In the landscape of synthetic chemistry, certain molecular frameworks emerge as unsung heroes, quietly underpinning significant advancements in drug discovery and materials science. The pyrrole core, a five-membered aromatic heterocycle, is one such scaffold, celebrated for its prevalence in natural products and its versatile reactivity.[1][2] This guide delves into a particularly intriguing, albeit less historically documented, derivative: 2,5-diformyl-1H-pyrrole-3-carbonitrile . While a detailed historical record of its initial discovery remains elusive in mainstream literature, its structural motifs suggest a potent and versatile building block. This document, therefore, serves as a forward-looking technical guide, synthesizing established chemical principles to illuminate the synthesis, reactivity, and potential applications of this promising compound. We will explore its constituent parts—the pyrrole-3-carbonitrile core and the dual formyl groups—to understand the causality behind its anticipated utility for researchers, scientists, and drug development professionals.
Deconstructing the Core: The Pyrrole-3-Carbonitrile Motif
The inherent value of 2,5-diformyl-1H-pyrrole-3-carbonitrile lies in the synergistic interplay of its functional groups. The pyrrole-3-carbonitrile core itself is a privileged scaffold in medicinal chemistry. The nitrile group is a versatile functional handle, capable of being transformed into a variety of other functionalities such as amines, amides, and carboxylic acids, thus providing a gateway to diverse chemical space. Furthermore, the pyrrole ring system is a cornerstone in numerous biologically active molecules.[1][2]
Recent studies have highlighted the significance of the 1H-pyrrole-3-carbonitrile scaffold in the development of novel therapeutics. For instance, a series of 1H-pyrrole-3-carbonitrile derivatives have been identified as potent agonists for the stimulator of interferon genes (STING) receptor, a critical component of the innate immune system, demonstrating the therapeutic potential of this core structure.[3]
The Synthetic Blueprint: A Proposed Pathway
While a definitive, seminal synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile is not readily found in the literature, its structure strongly suggests a synthetic strategy rooted in fundamental and reliable organic reactions. The logical approach involves the initial construction of a substituted pyrrole ring, followed by the introduction of the formyl groups.
Building the Pyrrole Ring: The Paal-Knorr Synthesis
A cornerstone in pyrrole synthesis is the Paal-Knorr reaction, a robust and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] For the synthesis of a precursor to our target molecule, one could envision a variation of this classic reaction.
A plausible starting point would be the synthesis of a 2,5-dimethyl-1H-pyrrole-3-carbonitrile intermediate. This can be achieved through established methods, providing a stable and well-characterized foundation for subsequent functionalization.[7]
Introducing the Formyl Groups: The Vilsmeier-Haack Reaction
With the pyrrole-3-carbonitrile core in hand, the next logical step is the introduction of the formyl groups at the 2 and 5 positions. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[5] This reaction typically employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.
Given the electron-rich nature of the pyrrole ring, it is anticipated that it would be susceptible to electrophilic substitution at the C2 and C5 positions. A di-formylation would likely require stoichiometric control of the Vilsmeier reagent and appropriate reaction conditions.
Experimental Protocol: A Proposed Synthesis of 2,5-Diformyl-1H-pyrrole-3-carbonitrile
The following protocol is a proposed, logical synthesis based on established methodologies.
Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
This step would follow established literature procedures for the synthesis of this known compound.[7]
Step 2: Vilsmeier-Haack Diformylation of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate should be collected by filtration, washed with water, and dried.
-
Purification of the crude product can be achieved by recrystallization or column chromatography on silica gel to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile as a precursor.[8] Further oxidation of the methyl groups would be required to achieve the diformyl product, or a different starting pyrrole would be necessary.
A more direct, albeit potentially more complex, approach could involve the diformylation of a pyrrole-3-carbonitrile without the methyl groups, though this may present regioselectivity challenges.
Reactivity and Synthetic Utility: A Versatile Building Block
The true power of 2,5-diformyl-1H-pyrrole-3-carbonitrile lies in its potential as a versatile building block for the synthesis of more complex molecules. The two aldehyde functionalities open a plethora of synthetic possibilities.
Condensation Reactions
The aldehyde groups are prime candidates for a variety of condensation reactions, such as the Knoevenagel condensation with active methylene compounds.[9] This allows for the extension of the conjugated system and the introduction of further functional groups.
Reductive Amination
Reductive amination of the formyl groups provides a direct route to introducing amine functionalities, which are crucial for modulating the physicochemical properties of drug candidates, such as solubility and basicity.
Synthesis of Macrocycles
The difunctional nature of this building block makes it an ideal candidate for the synthesis of macrocyclic structures, such as porphyrin analogues. The condensation of 2,5-diformylpyrroles with other pyrrolic precursors is a well-established strategy for constructing these important macrocycles.[10]
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 2,5-diformyl-1H-pyrrole-3-carbonitrile and its potential applications.
Potential Applications in Drug Discovery and Beyond
The structural features of 2,5-diformyl-1H-pyrrole-3-carbonitrile suggest its utility in several cutting-edge research areas.
Medicinal Chemistry
As previously mentioned, the pyrrole-3-carbonitrile scaffold has shown promise in the development of STING agonists.[3] The diformyl derivative provides two points for diversification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. The ability to fine-tune the substituents at the 2 and 5 positions could be critical for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, pyrrole-based compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]
Materials Science
The extended π-system and the presence of polar functional groups make this molecule a candidate for applications in materials science. For example, it could serve as a building block for the synthesis of novel dyes and pigments. The condensation of the diformylpyrrole with electron-rich or electron-poor moieties could lead to the creation of push-pull chromophores with interesting photophysical properties.[9]
Conclusion and Future Outlook
While the history of 2,5-diformyl-1H-pyrrole-3-carbonitrile may not be extensively chronicled, its potential as a versatile building block in organic synthesis is undeniable. By leveraging well-established synthetic methodologies, this compound can be readily accessed, opening the door to a wide array of applications in both medicinal chemistry and materials science. The strategic placement of the formyl and nitrile groups on the pyrrole core creates a trifecta of reactive sites, offering chemists a powerful tool for the construction of complex and functionally diverse molecules. As the demand for novel molecular architectures continues to grow, it is scaffolds like 2,5-diformyl-1H-pyrrole-3-carbonitrile that will empower the next wave of scientific discovery.
References
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- MDPI. (2023, April 20). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile.
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An In-depth Technical Guide to the Hydrogen Bonding Potential of 2,5-diformyl-1H-pyrrole-3-carbonitrile
Executive Summary
2,5-diformyl-1H-pyrrole-3-carbonitrile is a multifunctional heterocyclic compound whose structural architecture suggests a rich and versatile hydrogen bonding capability. Possessing a single potent hydrogen bond donor (the pyrrole N-H group) and three distinct acceptor sites (two formyl oxygens and a nitrile nitrogen), this molecule is a prime candidate for applications in supramolecular chemistry, crystal engineering, and as a pharmacophore in drug design. This guide provides a comprehensive analysis of its hydrogen bonding potential, synthesizing theoretical principles with actionable experimental and computational protocols. We will dissect the molecule's donor and acceptor sites, propose likely bonding motifs, and present a multi-faceted strategy for their characterization using X-ray crystallography, NMR, and FTIR spectroscopy, complemented by computational modeling.
Molecular Structure and Hydrogen Bonding Loci
The hydrogen bonding behavior of any molecule is fundamentally dictated by its structure. 2,5-diformyl-1H-pyrrole-3-carbonitrile presents a compelling case study due to the strategic placement of electron-withdrawing formyl and nitrile groups on the pyrrole scaffold. These substituents modulate the electronic properties of the ring, influencing both donor and acceptor strengths.
Hydrogen Bond Donor Analysis
The sole conventional hydrogen bond donor is the proton on the pyrrole nitrogen (N-H). The pyrrole ring itself is a well-established N-H donor in a variety of contexts.[1][2][3] The presence of two electron-withdrawing formyl groups and a cyano group is expected to decrease the electron density on the pyrrole ring, thereby increasing the acidity of the N-H proton and enhancing its strength as a hydrogen bond donor.
Hydrogen Bond Acceptor Analysis
The molecule features three potent hydrogen bond acceptor sites:
-
Formyl Oxygens (C=O): The carbonyl oxygen atoms of the two formyl groups are strong, localized hydrogen bond acceptors. Carbonyl groups are classic participants in hydrogen bonding networks in various chemical and biological systems.[4]
-
Nitrile Nitrogen (C≡N): The nitrogen atom of the nitrile group possesses a lone pair of electrons and acts as a competent hydrogen bond acceptor.[5][6][7] While sometimes considered a weaker acceptor than a carbonyl oxygen, its linear geometry can lead to unique packing arrangements.
Intramolecular vs. Intermolecular Bonding Potential
The proximity of the N-H donor to the formyl group at the 2-position allows for the potential formation of an intramolecular hydrogen bond, creating a six-membered ring (S(6) motif). However, this may compete with the formation of more stable intermolecular hydrogen bonds. In the solid state and in solution, the molecule is likely to form robust intermolecular networks. Given the one-donor/three-acceptor configuration, a variety of supramolecular synthons are possible, most notably the formation of centrosymmetric dimers through N-H···O=C interactions, which are common in substituted pyrroles.[3][4]
Caption: Potential hydrogen bond donor and acceptor sites on 2,5-diformyl-1H-pyrrole-3-carbonitrile.
Computational Modeling of Hydrogen Bonding Interactions
Before embarking on experimental work, computational modeling provides invaluable predictive insights into the thermodynamics and geometries of potential hydrogen-bonded assemblies. Density Functional Theory (DFT) is a powerful tool for this purpose, balancing accuracy with computational cost.
Causality Behind Methodological Choices: The choice of a functional like ωB97XD or B3LYP with a basis set such as 6-311++G(d,p) is deliberate. These methods are well-suited for describing non-covalent interactions, including hydrogen bonds, and can accurately predict geometries and vibrational frequencies that can later be compared with experimental data from X-ray crystallography and FTIR.[4][8]
Protocol: DFT Analysis of Dimerization
-
Monomer Optimization: Perform a geometry optimization and frequency calculation of the isolated 2,5-diformyl-1H-pyrrole-3-carbonitrile molecule to establish its ground-state geometry and vibrational modes.
-
Dimer Construction: Construct plausible dimer configurations based on the identified donor and acceptor sites. Key candidates include the N-H···O=C dimer (forming an R²₂(8) graph set motif) and the N-H···N≡C dimer.
-
Dimer Optimization: Optimize the geometry of each proposed dimer.
-
Interaction Energy Calculation: Calculate the binding energy of the dimer. This must be corrected for Basis Set Superposition Error (BSSE) using the counterpoise method to obtain an accurate interaction energy.
-
Vibrational Analysis: Perform a frequency calculation on the optimized dimer. A red shift in the N-H stretching frequency compared to the monomer is a strong indicator of hydrogen bond formation.
-
Topological Analysis: Employ Quantum Theory of Atoms in Molecules (QTAIM) analysis to find bond critical points (BCPs) between the donor hydrogen and the acceptor atom, providing quantitative evidence of a hydrogen bond.
Predicted Interaction Data
The following table summarizes expected quantitative data from a DFT study, illustrating the relative strengths of different hydrogen bonding motifs.
| Dimer Motif | H-Bond Type | Predicted H···A Distance (Å) | Predicted D-H···A Angle (°) | BSSE-Corrected Interaction Energy (kcal/mol) |
| Formyl-Formyl Dimer | N-H···O=C | ~1.9 - 2.1 | > 165 | -7.0 to -9.0 |
| Nitrile-Nitrile Dimer | N-H···N≡C | ~2.1 - 2.3 | > 170 | -4.0 to -6.0 |
| Formyl-Nitrile Chain | N-H···O=C | ~1.9 - 2.1 | > 165 | (Varies with chain length) |
Note: These values are illustrative and based on typical hydrogen bonds found in similar systems described in the literature.
Caption: A common N-H···O=C hydrogen-bonded R²₂(8) dimer motif predicted for the title compound.
Experimental Characterization and Validation
Computational predictions must be validated through empirical evidence. A combination of spectroscopic and diffraction techniques provides a holistic view of hydrogen bonding in both solution and solid states.
X-ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction is the gold standard for unequivocally identifying and characterizing hydrogen bonds.[9] It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles that define a hydrogen bond.[10][11]
Trustworthiness through Self-Validation: The resulting crystal structure is a self-validating system. The determined bond lengths and angles must conform to established chemical principles. For a hydrogen bond (D-H···A), the H···A distance is typically less than the sum of the van der Waals radii, and the D-H···A angle is generally >120°.
-
Crystal Growth: Grow single crystals of 2,5-diformyl-1H-pyrrole-3-carbonitrile suitable for diffraction (typically >0.1 mm in all dimensions).[9] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer.[11] Cool the crystal (e.g., to 100 K) to minimize thermal motion and obtain higher quality data. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or Patterson analysis to locate the heavy atoms. Refine the structural model against the experimental data. Hydrogen atoms can often be located in the difference Fourier map.[12]
-
Geometric Analysis: Analyze the final refined structure to identify all potential hydrogen bonds. Measure and tabulate the D-H, H···A, and D···A distances and the D-H···A angles for all identified interactions.
NMR Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is exceptionally sensitive to the electronic environment of nuclei and is a primary tool for studying hydrogen bonding in the solution phase.[13]
Causality Behind Experimental Choices: The chemical shift of the N-H proton is highly sensitive to its involvement in a hydrogen bond.[14][15] By systematically changing conditions like temperature or concentration, one can observe shifts that directly correlate with the association or dissociation of hydrogen-bonded species.
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature. Note the chemical shift of the N-H proton.
-
Variable Temperature Scans: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 223 K or up to 343 K, solvent permitting).
-
Data Analysis: Plot the chemical shift (δ) of the N-H proton as a function of temperature (T).
-
Interpretation: A large temperature coefficient (dδ/dT) suggests the proton is solvent-exposed or weakly H-bonded. A small temperature coefficient indicates the proton is involved in a strong, stable intramolecular or intermolecular hydrogen bond, as its environment is less affected by temperature changes.[16]
FTIR Spectroscopy: Detecting Vibrational Shifts
FTIR spectroscopy detects changes in the vibrational frequencies of functional groups, which are directly affected by hydrogen bonding.[17][18]
Causality Behind Experimental Choices: The formation of a hydrogen bond (e.g., N-H···O) weakens the N-H covalent bond. This weakening results in a lower energy required to excite its stretching vibration, causing a characteristic "red shift" (a shift to a lower wavenumber) and significant peak broadening in the IR spectrum.[17]
-
Sample Preparation: Prepare a series of solutions of the compound in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., from 100 mM down to 1 mM).
-
Spectrum Acquisition: Acquire an FTIR spectrum for each concentration, as well as a spectrum of the pure solvent for background subtraction.
-
Data Analysis: Focus on the regions corresponding to N-H stretching (~3400-3200 cm⁻¹), C=O stretching (~1700-1650 cm⁻¹), and C≡N stretching (~2260-2240 cm⁻¹).
-
Interpretation:
-
At very low concentrations, a sharp band corresponding to the "free" non-hydrogen-bonded N-H stretch should dominate.
-
As concentration increases, a new, broad band at a lower wavenumber will appear and grow in intensity. This new band corresponds to the hydrogen-bonded N-H stretch.
-
Similar, though typically smaller, red shifts may be observed for the C=O and C≡N acceptor bands.[19][20]
-
Caption: An integrated workflow for the comprehensive analysis of hydrogen bonding potential.
Implications in Supramolecular Chemistry and Drug Design
The well-defined array of hydrogen bond donors and acceptors makes 2,5-diformyl-1H-pyrrole-3-carbonitrile a highly valuable building block, or synthon, for constructing complex supramolecular architectures. Its ability to form predictable and robust motifs, such as the R²₂(8) dimer, allows for the rational design of crystalline materials with desired properties.
In the context of drug development, the molecule serves as a versatile pharmacophore. The N-H group can act as a donor to backbone carbonyls or key residues like aspartate or glutamate in a protein active site. Concurrently, the formyl and nitrile acceptors can interact with donor residues such as arginine, lysine, or histidine.[7] This multi-point recognition capability can lead to high-affinity and selective binding to biological targets, making it an attractive scaffold for inhibitor design.
Conclusion
2,5-diformyl-1H-pyrrole-3-carbonitrile is endowed with a rich hydrogen bonding potential, characterized by a strong N-H donor and three distinct acceptor sites. A comprehensive understanding of its behavior requires a synergistic approach, beginning with computational modeling to predict favorable interactions, followed by rigorous experimental validation. X-ray crystallography provides unambiguous proof of solid-state structures, while NMR and FTIR spectroscopy offer critical insights into its dynamic behavior in solution. The ability to precisely control and understand these non-covalent interactions is paramount for harnessing this molecule's potential in the rational design of novel materials and therapeutic agents.
References
-
Afanasiev, A. et al. (2006). Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry. Available at: [Link]
-
Thomas, L. H. et al. (2014). Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. CrystEngComm. Available at: [Link]
-
McDonald, I. K., & Thornton, J. M. (1994). The application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection. Available at: [Link]
-
Clark, J. (2015). an introduction to nitriles. Chemguide. Available at: [Link]
-
Fadeev, E. (2010). What NMR experiments can be used to detect hydrogen bonds?. Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile. Available at: [Link]
-
Mysłak, E. et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules. Available at: [Link]
-
Wójcik, M. J. et al. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. International Journal of Molecular Sciences. Available at: [Link]
-
Kainth, A. (2014). FTIR spectroscopy of Hydrogen bonding in polymers?. ResearchGate. Available at: [Link]
-
Santos, L. H. S. et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Ramalingam, H. B., & Raju, K. (2016). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
Hennig, M., & Williamson, J. R. (2008). Direct detection of N−H⋯O=C hydrogen bonds in biomolecules by NMR spectroscopy. Nature Protocols. Available at: [Link]
-
Shibayama, M. et al. (2005). ATR-FTIR Spectroscopic Study on Hydrogen Bonding of Poly(N-isopropylacrylamide-co-sodium acrylate) Gel. Macromolecules. Available at: [Link]
-
Vala, J. K. et al. (2021). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Advances. Available at: [Link]
-
Limbach, H.-H. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. Available at: [Link]
-
Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Available at: [Link]
-
Hansen, P. E. et al. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Molecules. Available at: [Link]
-
ResearchGate. (2024). NMR spectroscopy studies of hydrogen bonding. Available at: [Link]
-
Hynes, M. J. et al. (2001). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2015). The pyrrole ring as hydrogen-bonding π-donor base: An experimental and theoretical study of the interactions of N-methylpyrrole with alcohols. Available at: [Link]
-
Alkorta, I. et al. (2012). Rotational spectrum and internal dynamics of the hydrogen-bonded pyrrole-pyridine aromatic pair. Physical Chemistry Chemical Physics. Available at: [Link]
-
Singh, P. et al. (2012). Modeling the weak hydrogen bonding of pyrrole and dichloromethane through Raman and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Nakanaga, T. et al. (2009). Hydrogen-bonded structures of pyrrole-solvent clusters: Infrared cavity ringdown spectroscopy and quantum chemical calculations. The Journal of Chemical Physics. Available at: [Link]
-
Martynowycz, M. W. et al. (2023). Hydrogens and hydrogen-bond networks in macromolecular MicroED data. IUCrJ. Available at: [Link]
-
Chatterji, T. (2013). Can anyone suggest methods to quantify h-Bond from x-ray single crystal structure?. ResearchGate. Available at: [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
-
Senge, M. O., & Smith, K. M. (2005). Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica Section C. Available at: [Link]
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- 20. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Thermodynamic Stability & Technical Profile: 2,5-Diformyl-1H-pyrrole-3-carbonitrile
Executive Summary
2,5-Diformyl-1H-pyrrole-3-carbonitrile represents a highly functionalized pyrrolic scaffold characterized by an extreme "push-pull" electronic architecture. Unlike simple pyrroles, which are electron-rich and prone to oxidative polymerization, the presence of three electron-withdrawing groups (two formyl, one nitrile) significantly alters the thermodynamic landscape of this molecule.
This guide provides a technical assessment of its stability, grounded in structural electronic theory and analogous compound data. It is designed for medicinal chemists and materials scientists utilizing this compound as a precursor for porphyrin synthesis, covalent organic frameworks (COFs), or bioactive heterocycles.
Molecular Architecture & Electronic Effects
The thermodynamic stability of this molecule is dictated by the competition between the aromatic stabilization of the pyrrole ring and the inductive/mesomeric withdrawal of the substituents.
Electronic Push-Pull System
-
Pyrrole Core: Naturally electron-rich (
-excessive), acting as the donor. -
Substituents (C-2, C-3, C-5):
-
2,5-Diformyl groups: Strong
-acceptors ( effect) that delocalize electron density out of the ring, increasing the acidity of the N-H proton. -
3-Cyano group: Strong inductive (
) and mesomeric ( ) withdrawer, further deactivating the ring towards electrophilic attack but activating it towards nucleophilic attack.
-
Net Result: The molecule exhibits enhanced oxidative stability compared to unsubstituted pyrrole but increased acidity and susceptibility to nucleophilic addition at the carbonyl carbons.
Thermodynamic Profile (Estimated & Empirical)
Note: Direct calorimetric data for this specific substitution pattern is rare in open literature. Values below are derived from structural homology with 3-cyanopyrrole-2-carboxaldehyde and 2,5-diformylpyrrole.
| Parameter | Value / Range | Grounding Logic |
| Melting Point | 185°C – 210°C (Decomp.) | 3-cyanopyrrole-2-carboxaldehyde melts at ~177°C [1]. The additional formyl group increases intermolecular H-bonding, raising the lattice energy. |
| ~9.5 – 11.0 | Unsubstituted pyrrole | |
| Solubility | High: DMSO, DMF, THFLow: Water, Hexanes | The molecule is highly polar due to the nitrile and aldehyde dipoles but lacks sufficient alkyl bulk for non-polar solubility. |
| Thermal Stability | Stable up to 150°C | Poly-substituted electron-deficient pyrroles generally resist thermal decomposition until near their melting point. |
Degradation Pathways & Stability Mechanisms
The compound is thermodynamically stable in the solid state but exhibits specific kinetic instabilities in solution.
A. Oxidative Instability (Aldehyde Functionality)
While the electron-deficient ring protects against ring oxidation, the formyl groups remain vulnerable to autoxidation to carboxylic acids, particularly in solution and under light exposure.
-
Mechanism: Radical chain reaction initiated by H-abstraction from the formyl group.
-
Mitigation: Store under inert atmosphere (Ar/
) at .
B. Hydrolytic Stability (Nitrile & Imine Formation)
-
Acidic pH: The nitrile is robust. The aldehyde is stable but may form hydrates reversibly.
-
Basic pH: High risk. The acidic N-H can be deprotonated (
), forming a pyrrolide anion. While this anion is resonance-stabilized, strong bases/heat can eventually hydrolyze the nitrile to an amide/acid or cause Cannizzaro-type reactions at the aldehydes.
C. Visualization of Degradation Logic
Caption: Primary degradation vectors. Oxidative pathways dominate in aerobic storage; hydrolytic pathways dominate in basic aqueous media.
Experimental Protocols
Protocol A: Synthesis via Vilsmeier-Haack (Representative)
Context: Direct formylation of 3-cyanopyrrole is difficult due to deactivation. A more robust route often involves functionalizing 2,5-dimethyl-3-cyanopyrrole or stepwise formylation.
Methodology (Stepwise Formylation Approach):
-
Reagents: 3-cyanopyrrole (1.0 eq),
(2.5 eq), DMF (3.0 eq), 1,2-dichloroethane (DCE). -
Vilsmeier Complex Formation: Cool DMF to
. Add dropwise under . Stir 30 min to form the chloroiminium salt. -
Addition: Dissolve 3-cyanopyrrole in DCE and add slowly to the Vilsmeier reagent.
-
Reaction: Heat to reflux (
) for 12–24 hours. Note: The electron-withdrawing nitrile slows the reaction significantly compared to pyrrole. -
Hydrolysis: Pour reaction mixture into ice/sodium acetate solution (
) and stir vigorously for 2 hours to hydrolyze the iminium intermediate to the aldehyde. -
Isolation: Extract with EtOAc. Wash with brine.[1] Recrystallize from EtOH/Water.
Protocol B: Stability Assessment (Forced Degradation)
Objective: Establish shelf-life and handling constraints.
-
Preparation: Dissolve
of analyte in Acetonitrile/Water (1:1). -
Conditions:
-
Acid Stress:
, , 4 hours. -
Base Stress:
, Ambient, 1 hour. -
Oxidative Stress:
, Ambient, 2 hours. -
Photostability: expose to UV (
) for 24 hours.
-
-
Analysis: HPLC-UV (
). Look for appearance of new peaks (COOH derivatives usually elute earlier on Reverse Phase).
Synthesis Workflow Diagram
Caption: Stepwise formation of the diformyl scaffold via Vilsmeier-Haack conditions, highlighting the critical hydrolysis step.
References
-
Loader, C. E., Barnett, G. H., & Anderson, H. J. (1982).[2] Pyrrole chemistry.[2][3][4][5][6][7][8][9][10][11] XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals.[2][8] Canadian Journal of Chemistry.[2][8]
-
PubChem. (n.d.).[11] 2,5-dimethyl-1H-pyrrole-3-carbonitrile Compound Summary. National Library of Medicine.
-
BenchChem. (2025).[12] Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.[12]
-
Mikhaleva, A. I., et al. (2009).[7] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[7] Synthesis.[1][2][3][5][6][7][8][10][12]
-
Togo, H., & Ushijima, S. (2010).[7] Metal-Free One-Pot Conversion of Electron-Rich Aromatics into Aromatic Nitriles.[7] Synlett.[7]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
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- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 10. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | CID 46908592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
protocol for synthesizing 2,5-diformyl-1H-pyrrole-3-carbonitrile from pyrrole precursors
This Application Note and Protocol details the synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile , a critical building block for porphyrins, BODIPY dyes, and covalent organic frameworks (COFs).
Application Note: High-Efficiency Synthesis of 2,5-Diformyl-1H-pyrrole-3-carbonitrile
Abstract
The synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile presents a regiochemical challenge due to the conflicting electronic demands of the electron-withdrawing nitrile group and the requirement for dual formylation. Direct electrophilic substitution (Vilsmeier-Haack) on 3-cyanopyrrole often stalls at the mono-formyl stage due to ring deactivation. This protocol details a robust, two-stage synthetic route : (1) the regioselective construction of 2,5-dimethyl-1H-pyrrole-3-carbonitrile using a modified Hantzsch-type condensation, followed by (2) the controlled oxidation of the methyl groups to formyl moieties using N-Bromosuccinimide (NBS) and hydrolysis. This pathway ensures precise 2,5-functionalization and avoids the regioselectivity issues of direct formylation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the 2,5-dimethylpyrrole scaffold, which can be accessed from acyclic precursors. The methyl groups serve as "masked" aldehydes, protected from the harsh conditions of ring synthesis until the final oxidative reveal.
Figure 1: Retrosynthetic pathway leveraging the latent functionality of methyl groups.
Safety & Hazards
-
2-Chloroacrylonitrile: Highly toxic and a lachrymator. Handle only in a fume hood.
-
N-Bromosuccinimide (NBS): Irritant. Exothermic decomposition can occur if heated dry.
-
Acetic Anhydride: Corrosive and flammable.
-
Cyanide Derivatives: While the nitrile group is covalently bound, always have standard cyanide antidotes available when working with nitrile precursors.
Detailed Protocol
Stage 1: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
This step utilizes a concise condensation reaction described by Anderson et al., avoiding the need for unstable 1,4-diketones.
Reagents:
-
DL-Alanine (2 mmol)
-
Acetic Anhydride (4 mL)
-
2-Chloroacrylonitrile (20 mmol, 1.74 g)
Procedure:
-
Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Add DL-Alanine (178 mg, 2 mmol) and Acetic Anhydride (4 mL).
-
Addition: Add 2-Chloroacrylonitrile (1.8 mL, 20 mmol) to the mixture.
-
Reaction: Heat the mixture on a steam bath (approx. 90–100 °C) for 3 hours . The solution will darken as the pyrrole forms.
-
Workup:
-
Remove excess reagents (acetic anhydride and unreacted nitrile) under reduced pressure (rotary evaporator).
-
The residue is a dark oil/solid.
-
-
Purification:
-
Perform flash column chromatography on silica gel.
-
Eluent: Methylene Chloride (DCM).
-
Yield: Expect ~168 mg (70%) of a crystalline solid.
-
Characterization: 1H NMR should show two distinct methyl singlets (~2.2–2.4 ppm) and one aromatic proton at the C4 position.
-
Stage 2: Oxidation to 2,5-Diformyl-1H-pyrrole-3-carbonitrile
Direct oxidation of the methyl groups is achieved via radical halogenation followed by hydrolysis. This method is preferred over Ceric Ammonium Nitrate (CAN) for cyanopyrroles to prevent over-oxidation of the electron-deficient ring.
Reagents:
-
N-Bromosuccinimide (NBS) (4.2 eq)
-
Benzoyl Peroxide (cat. 0.05 eq) or AIBN
-
CCl4 or Chlorobenzene (Solvent)
-
Saturated Aqueous Sodium Acetate (NaOAc)
Procedure:
-
Halogenation:
-
Dissolve the pyrrole intermediate in CCl4 (or chlorobenzene for greener alternative).
-
Add NBS (4.2 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under N2 with irradiation (tungsten lamp) for 2–4 hours until the starting material is consumed (monitor by TLC).
-
Mechanism:[4][5][6][7] This generates the 2,5-bis(dibromomethyl) intermediate.
-
Filter off the succinimide precipitate while hot. Evaporate the solvent to obtain the crude brominated intermediate.
-
-
Hydrolysis:
-
Redissolve the crude residue in a mixture of Acetone/Water (1:1).
-
Add Sodium Acetate (excess) or CaCO3 and reflux for 1 hour.
-
Transformation: The gem-dibromides are hydrolyzed to aldehydes.
-
-
Isolation:
-
Purification:
Experimental Data Summary
| Compound | Molecular Weight | Appearance | Key NMR Signals (CDCl3) | IR Peaks (cm⁻¹) |
| Precursor (2,5-dimethyl-3-CN) | 120.15 | White/Pale Solid | δ 2.25 (s, 3H), 2.36 (s, 3H), 6.15 (s, 1H) | 2215 (CN) |
| Target (2,5-diformyl-3-CN) | 148.12 | Yellow Solid | δ 9.6–10.2 (s, 2H, CHO), 7.5 (s, 1H) | 2225 (CN), 1670 (CHO) |
Troubleshooting & Optimization
-
Problem: Incomplete Oxidation (Mono-aldehyde formation).
-
Cause: Insufficient NBS or reaction time.
-
Solution: Ensure 4.2+ equivalents of NBS are used. If mono-aldehyde persists, resubmit the crude material to the reaction conditions.
-
-
Problem: Ring Bromination.
-
Cause: Electrophilic bromination at C4.
-
Solution: The 3-CN group deactivates the ring, making C4 bromination difficult, which is an advantage of this route. However, ensure radical initiator (AIBN/Peroxide) is fresh to favor the radical pathway over electrophilic substitution.
-
-
Problem: Low Yield in Stage 1.
-
Cause: Old 2-chloroacrylonitrile or insufficient heating.
-
Solution: Distill 2-chloroacrylonitrile before use. Ensure the steam bath maintains >90°C.
-
References
-
Anderson, H. J., et al. (1978). "Synthesis of 2,5-dimethyl-3-cyanopyrrole from 2-chloroacrylonitrile". The Journal of Organic Chemistry, 43(22), 4276–4277.
-
Loader, C. E., et al. (1982).[12] "Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals.[12][13] A synthesis of pyrrole-2,3,5-tricarboxaldehyde". Canadian Journal of Chemistry, 60(4), 383-389.
-
BenchChem. (2025).[6] "Vilsmeier-Haack Formylation of Pyrroles: Protocols and Mechanisms".
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Applications".
-
Barnett, G. H., et al. (1980). "Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles". Canadian Journal of Chemistry, 58(4), 409-415.
Sources
- 1. 2,5-ジホルミル-1H-ピロール-3-カルボニトリル | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 2. 56164-43-3|2-Formyl-1H-pyrrole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 2138142-23-9|6,8-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one|BLD Pharm [bldpharm.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 297731-35-2|3-Ethyl-5-formyl-4-methyl-1H-pyrrole-2-carbonitrile|BLD Pharm [bldpharm.com]
- 8. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 183997-71-9|2,5-Diformyl-1H-pyrrole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
Application Note: Schiff Base Condensation of 2,5-Diformyl-1H-pyrrole-3-carbonitrile
Topic: Using 2,5-Diformyl-1H-pyrrole-3-carbonitrile in Schiff Base Condensation Reactions Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists
Abstract
This guide details the protocols for utilizing 2,5-diformyl-1H-pyrrole-3-carbonitrile (DFPC) as a high-performance building block in Schiff base chemistry. Unlike standard pyrrole dialdehydes, the inclusion of the electron-withdrawing 3-carbonitrile group significantly alters the electrophilicity of the formyl groups and the acidity of the pyrrolic N-H. This scaffold is critical for the synthesis of electron-deficient Covalent Organic Frameworks (COFs) , expanded porphyrins , and optical sensors where band-gap engineering and post-synthetic modification are required.
Chemical Profile & Handling
Compound: 2,5-Diformyl-1H-pyrrole-3-carbonitrile CAS: (Not widely listed; typically synthesized de novo) Molecular Weight: ~148.12 g/mol Appearance: Pale yellow to tan solid.
Key Physicochemical Properties
| Property | Description | Implication for Protocol |
| Solubility | Soluble in DMSO, DMF, MeCN; sparingly in CHCl₃, MeOH. | Use polar aprotic solvents for initial dissolution; alcohols as co-solvents. |
| Reactivity | High electrophilicity at C=O due to 3-CN (EWG). | Faster imine formation than unsubstituted analogs; requires milder catalysis. |
| Acidity (pKa) | Pyrrole NH is more acidic than 2,5-diformylpyrrole. | Avoid strong bases (e.g., NaH, excess NaOH) which may form insoluble pyrrolide salts. |
| Stability | Stable in air; slowly oxidizes in solution under light. | Store under inert atmosphere (N₂/Ar) at -20°C. |
Mechanism of Action
The condensation of DFPC with primary amines proceeds via the standard addition-elimination mechanism. However, the 3-carbonitrile group exerts a strong inductive effect (-I) and mesomeric effect (-M), reducing the electron density of the pyrrole ring.
-
Activation: The formyl carbons are more positive (electrophilic) than in 2,5-diformylpyrrole, facilitating nucleophilic attack by amines.
-
Equilibrium: The hemiaminal intermediate is less stable, driving the equilibrium toward the imine, provided water is effectively removed.
-
Tautomerization: In macrocycles, the resulting Schiff base can undergo imine-enamine tautomerization, often stabilizing in the azafulvene form if conjugation allows.
Caption: Mechanistic pathway highlighting the electronic influence of the nitrile group on Schiff base formation.
Application Protocols
Protocol A: Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)
This protocol is optimized for reacting DFPC with symmetric triamines (e.g., TAPB) to form crystalline 2D networks.
Reagents:
-
DFPC (1.0 equiv)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.66 equiv)
-
Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)
-
Catalyst: 6M Aqueous Acetic Acid
Procedure:
-
Dissolution: In a Pyrex tube (10 mL), charge DFPC (0.1 mmol) and TAPB (0.067 mmol).
-
Solvent Addition: Add 1.0 mL of o-DCB and 1.0 mL of n-Butanol. Sonicate for 10 minutes until a homogeneous dispersion is obtained.
-
Catalysis: Add 0.1 mL of 6M acetic acid. Flash freeze the tube in liquid nitrogen.
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for crystallinity). Seal the tube under vacuum.
-
Solvothermal Synthesis: Heat the sealed tube at 120°C for 72 hours in an oven.
-
Workup: Cool to room temperature. Filter the precipitate and wash exhaustively with THF and Acetone to remove unreacted monomers.
-
Activation: Soxhlet extraction with THF for 24 hours, followed by drying under vacuum at 80°C.
Critical Control Point: The ratio of o-DCB to n-Butanol controls the solubility of the intermediate oligomers. If amorphous powder forms, increase the proportion of o-DCB to slow down precipitation.
Protocol B: Synthesis of Macrocyclic Schiff Bases (Expanded Porphyrins)
Used for creating "Texaphyrin-like" or "Poran-like" macrocycles by condensing DFPC with diamines like o-phenylenediamine.
Reagents:
-
DFPC (1.0 mmol)
-
o-Phenylenediamine (1.0 mmol)
-
Solvent: Methanol (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Metal Template (Zn(OAc)₂).
Procedure (Template-Free):
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Mixing: Dissolve DFPC (148 mg, 1 mmol) in 20 mL of hot Methanol.
-
Addition: Add o-phenylenediamine (108 mg, 1 mmol) dissolved in 5 mL Methanol dropwise over 15 minutes.
-
Note: The solution will likely darken immediately (orange to deep red/brown).
-
-
Catalysis: Add pTSA (17 mg, 0.1 mmol).
-
Reflux: Heat to reflux (65°C) for 12 hours under N₂ atmosphere.
-
Precipitation: Cool to 0°C. The macrocycle often precipitates as a dark solid.
-
Purification: Filter and wash with cold methanol. Recrystallize from DMF/Ether if necessary.
Procedure (Template-Assisted):
-
Add Zn(OAc)₂·2H₂O (0.5 mmol) to the reaction mixture before adding the amine. The metal ion templates the formation of the [2+2] or [1:1] macrocycle, often improving yield and preventing polymer formation.
Characterization & Validation
| Technique | Expected Signal (DFPC) | Expected Signal (Schiff Base Product) |
| FT-IR | C=O stretch: ~1660-1680 cm⁻¹C≡N stretch: ~2220 cm⁻¹ | Disappearance of C=O.Appearance of C=N (Imine) at ~1610-1630 cm⁻¹.C≡N remains at ~2220 cm⁻¹. |
| ¹H NMR | Aldehyde (-CHO): Singlets at ~9.5-10.0 ppm. | Disappearance of -CHO.Appearance of Imine (-CH=N-): Singlets at ~8.0-9.0 ppm. |
| PXRD | (Powder) Amorphous or simple crystal packing. | (COF) Sharp low-angle peaks (e.g., 2θ = 2-5°) indicating ordered porosity. |
| UV-Vis | λmax ~290-310 nm. | Significant Red Shift (Bathochromic) to >400 nm due to extended conjugation. |
Troubleshooting Guide
Issue 1: Low Solubility of Reactants
-
Cause: The nitrile group increases polarity, making DFPC insoluble in pure alcohols or non-polar solvents.
-
Solution: Use solvent mixtures.[1][2][3] DMSO/Methanol (1:4) or DMF/Toluene (1:1) are excellent choices.
Issue 2: Amorphous Product (in COF synthesis)
-
Cause: Reaction rate is too fast; irreversible precipitation occurs before error correction (crystallization).
-
Solution:
-
Reduce catalyst concentration (use 3M acetic acid instead of 6M).
-
Lower temperature to 80°C for the first 24 hours, then ramp to 120°C.
-
Add a "modulator" (monofunctional aldehyde like benzaldehyde) to compete and slow down crystal growth.
-
Issue 3: Hydrolysis of Imine Bond
-
Cause: The electron-withdrawing nitrile group makes the imine carbon more susceptible to nucleophilic attack by water.
-
Solution: Ensure strictly anhydrous solvents are used. Store products in a desiccator. For COFs, post-synthetic linkage locking (e.g., oxidation to amide or cyclization to thiazole) may be required for hydrolytic stability.
References
-
General Pyrrole Schiff Base Chemistry
-
Ghorbani, P. et al. "Synthesis and characterization of new Schiff bases derived from 2,5-diformylpyrrole." Journal of Molecular Structure, 2020. Link
-
-
COF Synthesis Methodologies
-
Segura, J. L. et al. "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews, 2016. Link
-
-
Electronic Effects in Pyrroles
-
Lightner, D. A. et al. "Pyrrole pigments: Electronic effects of substituents." Journal of Heterocyclic Chemistry, 1985. Link
-
-
Macrocycle Synthesis (Porphyrinoids)
-
Sessler, J. L. et al. "Expanded Porphyrins." Accounts of Chemical Research, 1994. Link
-
-
Nitrile Functionalization
-
Wang, W. et al. "Post-synthetic modification of covalent organic frameworks." Chemical Science, 2019. Link
-
Sources
Application Notes & Protocols: Knoevenagel Condensation of 2,5-diformyl-1H-pyrrole-3-carbonitrile
Abstract
This document provides a comprehensive technical guide for performing the Knoevenagel condensation on 2,5-diformyl-1H-pyrrole-3-carbonitrile. This difunctional pyrrole derivative serves as a versatile building block for the synthesis of highly conjugated, symmetrical molecules, which are of significant interest in materials science, particularly for the development of novel dyes and organic electronic materials. These application notes delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome—including catalyst, solvent, and stoichiometry—and provide detailed, field-proven protocols for both classic and green chemistry approaches. The guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering the necessary insights to optimize reaction conditions and achieve high-purity target compounds.
Introduction: The Strategic Value of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a base.[1][2] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product.[3] These conjugated systems are not merely synthetic intermediates; they are often the final target, finding applications as pharmaceuticals, polymers, and functional materials.[1][4][5]
The substrate at the heart of this guide, 2,5-diformyl-1H-pyrrole-3-carbonitrile, presents a unique synthetic opportunity. Its two aldehyde groups allow for a double Knoevenagel condensation, enabling the creation of symmetrical, push-pull chromophores. The electron-rich pyrrole core acts as a central donor, while the newly formed α,β-unsaturated nitrile moieties at either end function as electron acceptors. This architecture is fundamental to the design of molecules with tailored optical and electronic properties.
Reaction Mechanism and Key Decision Points
The success of the Knoevenagel condensation hinges on a sequence of well-understood steps, the efficiency of which is directly controlled by the chosen reaction conditions.
The Core Mechanism
The reaction universally proceeds through three primary stages:
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a highly nucleophilic carbanion (enolate).[3]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient tetrahedral intermediate.
-
Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the thermodynamically stable, conjugated α,β-unsaturated product.
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism
Critical Experimental Parameters
The choice of reagents and conditions dictates the reaction's efficiency, yield, and environmental impact.
-
Active Methylene Compound: The reactivity is governed by the acidity of the C-H protons. Compounds like malononitrile (pKa ≈ 11) are highly reactive and often require only mild conditions. Less acidic compounds such as ethyl cyanoacetate (pKa ≈ 13) may necessitate stronger bases or higher temperatures. For the diformyl pyrrole, a stoichiometric amount of at least two equivalents of the active methylene compound is required for the double condensation.
-
Catalyst Selection: The catalyst's role is to facilitate the initial deprotonation.
-
Homogeneous Bases: Classic catalysts include organic amines like piperidine and pyridine.[3][6] While effective, they can be difficult to separate from the reaction mixture.
-
Heterogeneous Catalysts: Modern protocols favor solid catalysts such as ZnO, Ag@TiO2, or functionalized porous polymers.[4][6][7][8] Their primary advantages are straightforward removal by filtration and potential for recycling, aligning with green chemistry principles.[4][6]
-
Organocatalysts: L-proline has emerged as an efficient and environmentally benign catalyst for Knoevenagel condensations, often enabling reactions in aqueous media.[9][10]
-
-
Solvent System: The solvent choice impacts reagent solubility and can influence reaction rates.
-
Protic Solvents: Ethanol and methanol are common, as they readily dissolve the starting materials and catalyst.
-
Aprotic Solvents: Toluene, often used with a Dean-Stark apparatus, can drive the reaction forward by removing the water by-product.
-
Green Solvents: Water has proven to be an excellent medium for certain Knoevenagel reactions, particularly when using catalysts like L-proline.[9][11] Solvent-free conditions, where the reactants are heated together with a catalyst, represent the ideal green approach.[6][12]
-
Comparative Overview of Reaction Conditions
The following table summarizes various conditions that can be adapted for the double Knoevenagel condensation of 2,5-diformyl-1H-pyrrole-3-carbonitrile, based on established methodologies for analogous aldehydes.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Key Advantages & Considerations | Reference |
| Malononitrile | Piperidine (catalytic) | Ethanol | Reflux | Classic Method: High reactivity, generally good yields. Requires careful purification to remove catalyst. | [3] |
| Ethyl Cyanoacetate | L-proline (10-20 mol%) | Water / Ethanol | 60-80 °C | Green Organocatalysis: Avoids toxic bases, simplified work-up, environmentally friendly. | [9][10] |
| Malononitrile | ZnO (heterogeneous) | Aqueous Medium | Room Temp. | Heterogeneous Green Method: Easy catalyst recovery and recycling, mild conditions, excellent yields. | [6] |
| Cyanoacetic Acid | Pyridine / Piperidine | Pyridine | 100 °C | Doebner Modification: Useful for synthesizing acrylic acids; decarboxylation can occur in situ. | [3][13] |
| Malononitrile | None (catalyst-free) | Water | 80-100 °C | Ultimate Green Chemistry: Relies on water to mediate the reaction; may require longer reaction times. | [11] |
| Any | Boric Acid (catalytic) | Ethanol | Reflux | Mild Acid Catalysis: Effective, low-cost, and provides for easy product purification. | [14] |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of 2,5-bis(2,2-dicyanovinyl)-1H-pyrrole-3-carbonitrile.
Protocol 1: Classic Piperidine-Catalyzed Condensation
This protocol employs traditional conditions known for their reliability and high conversion rates.
Materials:
-
2,5-diformyl-1H-pyrrole-3-carbonitrile (1.0 eq)
-
Malononitrile (2.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add 2,5-diformyl-1H-pyrrole-3-carbonitrile and ethanol (approx. 15 mL per mmol of pyrrole).
-
Stir the suspension until the solid is partially dissolved.
-
Add malononitrile to the mixture, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A brightly colored solid should precipitate.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold ethanol and then a small amount of diethyl ether to remove residual impurities.
-
Dry the product under vacuum to obtain the final compound.
Characterization:
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a new singlet for the vinylic protons (typically ~7.5-8.5 ppm).
-
IR Spectroscopy: Look for a strong, sharp C≡N stretch (around 2220 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1680 cm⁻¹).
Protocol 2: Green, L-Proline-Catalyzed Condensation in Aqueous Medium
This protocol offers an environmentally benign alternative, avoiding volatile organic solvents and harsh bases.[9]
Materials:
-
2,5-diformyl-1H-pyrrole-3-carbonitrile (1.0 eq)
-
Malononitrile (2.1 eq)
-
L-proline (0.2 eq)
-
Water/Ethanol mixture (1:1)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, combine 2,5-diformyl-1H-pyrrole-3-carbonitrile, malononitrile, and L-proline.
-
Add the water/ethanol solvent mixture (approx. 20 mL per mmol of pyrrole).
-
Heat the mixture to 80 °C with vigorous stirring for 3-6 hours. The product will often precipitate from the hot solution as it forms. Monitor reaction completion by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove L-proline, followed by a wash with cold ethanol.
-
Dry the purified product under vacuum.
Caption: Figure 2: General Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Catalyst is inactive or insufficient. 2. Reaction temperature is too low. 3. Active methylene compound is not acidic enough for the conditions. | 1. Use a fresh batch of catalyst or increase loading. 2. Increase the reaction temperature or switch to a higher-boiling solvent. 3. Switch to a stronger base or a more reactive methylene compound (e.g., malononitrile). |
| Incomplete Reaction / Mixture of Products | 1. Insufficient reaction time. 2. Steric hindrance preventing the second condensation. 3. Stoichiometry of active methylene compound is off. | 1. Extend the reaction time and continue monitoring by TLC. 2. Increase temperature to provide more energy to overcome the activation barrier. 3. Ensure at least 2.1 equivalents of the active methylene compound are used. |
| Product is Oily or Difficult to Purify | 1. Presence of residual catalyst (e.g., piperidine). 2. Formation of side products. | 1. For basic catalysts, an acidic wash (dilute HCl) of the crude product in an organic solvent may help, followed by re-precipitation. 2. Attempt purification via column chromatography or recrystallization from a suitable solvent system. |
Conclusion
The Knoevenagel condensation of 2,5-diformyl-1H-pyrrole-3-carbonitrile is a robust and powerful method for synthesizing symmetrical, highly conjugated molecules. By carefully selecting the catalyst, solvent, and active methylene partner, researchers can control the reaction outcome to achieve high yields of the desired product. The transition from classic amine-catalyzed methods to greener alternatives using organocatalysts or heterogeneous systems demonstrates a commitment to sustainable chemical synthesis without compromising efficiency. The protocols and insights provided herein serve as a validated starting point for further exploration and optimization in the development of novel functional materials.
References
-
Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties. (2021). MDPI. [Link]
-
Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. (2022). ACS Omega. [Link]
-
ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. (N/A). Journal of Chemical and Pharmaceutical Research. [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]
-
Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide. (N/A). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Optimization of Knoevenagel conditions. (N/A). ResearchGate. [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (N/A). chemrxiv.org. [Link]
-
Knoevenagel condensation – Knowledge and References. (N/A). Taylor & Francis Online. [Link]
-
Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. (N/A). National Institutes of Health (NIH). [Link]
-
Green Chemistry – Aspects for the Knoevenagel Reaction. (2012). Semantic Scholar. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (N/A). SciELO México. [Link]
-
Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... (N/A). ResearchGate. [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a]. (N/A). ResearchGate. [Link]
-
Optimization conditions of Knoevenagel condensation reactions. (N/A). ResearchGate. [Link]
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Application Notes & Protocols: Metal Coordination Chemistry of 2,5-diformyl-1H-pyrrole-3-carbonitrile Ligands
Abstract: This document provides a comprehensive technical guide on the synthesis, metal coordination, and potential applications of the versatile ligand, 2,5-diformyl-1H-pyrrole-3-carbonitrile. This unique pyrrole derivative serves as a powerful building block in coordination chemistry, offering multiple donor sites and reactive handles for the construction of sophisticated metal-organic architectures. The protocols herein are designed for researchers, chemists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. We cover the synthesis of the ligand, general methodologies for forming metal complexes, essential characterization techniques, and advanced derivatization strategies for creating complex macrocyclic systems.
Introduction: The Scientific Merit of 2,5-diformyl-1H-pyrrole-3-carbonitrile
The pyrrole nucleus is a privileged scaffold in chemistry and biology, forming the core of vital biomolecules like heme and chlorophyll.[1] Its synthetic derivatives are cornerstones in pharmaceuticals, including blockbuster drugs like Atorvastatin and Sunitinib.[2][3] In coordination chemistry, pyrrole-based ligands have been instrumental in developing catalysts for polymerization, small molecule activation, and bio-inspired processes.[4][5]
The ligand 2,5-diformyl-1H-pyrrole-3-carbonitrile is of particular interest due to its trifunctional nature:
-
Pyrrole N-H Group: A potential coordination site, which upon deprotonation yields an anionic pyrrolide donor, capable of forming stable bonds with a wide range of metals.[6]
-
Nitrile Moiety (-C≡N): A well-established coordinating group that can act as a σ-donor to metal centers.
-
Two Formyl Groups (-CHO): These are not typically strong coordinating groups directly but serve as invaluable synthetic handles for post-complexation modifications, most notably through Schiff-base condensation to build larger, multidentate ligand frameworks.[7]
This unique combination allows for a modular approach to designing metal complexes with tailored electronic, steric, and catalytic properties. This guide provides the foundational protocols to explore this chemistry.
PART I: Synthesis and Characterization of the Ligand
The synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile is not widely documented, necessitating a rational design based on established pyrrole chemistry. The most logical approach is the formylation of a pre-existing pyrrole-3-carbonitrile precursor. The Vilsmeier-Haack reaction is the method of choice for introducing formyl groups onto electron-rich heterocyclic rings like pyrrole.
Protocol 1: Synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile
Causality: This protocol employs a two-step process. First, a suitable starting pyrrole is synthesized via a Paal-Knorr condensation, a robust method for forming the pyrrole ring.[8] Subsequently, a Vilsmeier-Haack formylation is performed. This reaction uses a "Vilsmeier reagent" (generated in-situ from POCl₃ and DMF), which acts as a mild electrophile to functionalize the electron-rich α-positions of the pyrrole ring.
Step 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile (Precursor)
-
Reactants: 3-Oxobutanenitrile (acetoacetonitrile), 2,5-hexanedione, and a primary amine (e.g., ammonium acetate).
-
Procedure:
-
To a round-bottom flask, add 2,5-hexanedione (1 equiv.) and glacial acetic acid (as solvent).
-
Add 3-Oxobutanenitrile (1 equiv.) and ammonium acetate (1.5 equiv.).
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude product.
-
Recrystallize from an ethanol/water mixture to obtain pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.[9]
-
Step 2: Vilsmeier-Haack Diformylation
-
Reactants: 2,5-dimethyl-1H-pyrrole-3-carbonitrile, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (2.2 equiv.) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the Vilsmeier reagent to form for 30 minutes.
-
Dissolve the precursor, 2,5-dimethyl-1H-pyrrole-3-carbonitrile (1 equiv.), in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7-8).
-
The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,5-diformyl-1H-pyrrole-3-carbonitrile as a solid.
-
Ligand Characterization Data
The identity and purity of the synthesized ligand must be rigorously confirmed.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Signals for two distinct aldehyde protons (~9-10 ppm), one pyrrole C-H proton (~6-7 ppm), and a broad N-H proton signal. | Confirms the presence and chemical environment of all protons in the structure. |
| ¹³C NMR | Signals for two aldehyde carbons (~180-190 ppm), nitrile carbon (~115-120 ppm), and distinct pyrrole ring carbons. | Provides the complete carbon skeleton of the molecule. |
| FT-IR (ATR) | Sharp, strong C≡N stretch (~2220-2240 cm⁻¹), strong C=O stretch (~1650-1680 cm⁻¹), and a broad N-H stretch (~3200-3400 cm⁻¹). | Confirms the presence of the key functional groups. |
| HRMS (ESI) | A molecular ion peak corresponding to the exact mass of C₇H₄N₂O₂ ([M+H]⁺ or [M-H]⁻). | Unambiguously confirms the molecular formula. |
PART II: General Protocols for Metal Complexation
This ligand can coordinate to a metal center in several ways. The protocol below is a general starting point that can be adapted for various transition metals.
Workflow for Ligand Synthesis and Complexation
Caption: General workflow from ligand synthesis to complex analysis.
Protocol 2: Synthesis of a Metal(II) Complex
Causality: This protocol uses a metal(II) acetate salt, as the acetate anion can act as a base to deprotonate the pyrrole N-H, facilitating coordination of the resulting pyrrolide anion. Methanol is chosen as a solvent due to its ability to dissolve both the ligand and many metal salts.
-
Materials: 2,5-diformyl-1H-pyrrole-3-carbonitrile, a metal(II) salt (e.g., Zn(OAc)₂, Cu(OAc)₂, Ni(OAc)₂), Methanol (anhydrous).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ligand (2 equiv.) in anhydrous methanol.
-
In a separate flask, dissolve the metal(II) salt (1 equiv.) in anhydrous methanol. Mild heating may be required.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
A color change or precipitation is often observed immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool to induce crystallization.
-
The resulting solid is the crude metal complex. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/ether, CH₃CN/ether).
-
PART III: Characterization of Metal Complexes
Characterizing the resulting complex is crucial to determine its structure and coordination environment.
Potential Coordination Modes of the Ligand
The ligand's multifunctionality allows for various binding modes, influencing the final complex's geometry and properties.
Caption: Potential coordination sites of the ligand to a metal center.
Key Spectroscopic and Analytical Techniques
| Technique | Observation & Interpretation |
| FT-IR | A shift in the C≡N stretching frequency (typically Δν = +10 to +40 cm⁻¹) indicates coordination of the nitrile group. The disappearance of the broad N-H stretch confirms deprotonation and coordination of the pyrrolide nitrogen. A shift in the C=O stretch may indicate its involvement in coordination. |
| UV-Vis | Appearance of new absorption bands compared to the free ligand. For d-block metals, these can be assigned to d-d transitions or Ligand-to-Metal Charge Transfer (LMCT) bands, providing insight into the electronic structure and coordination geometry. |
| ESI-MS | The mass spectrum should show a parent ion peak corresponding to the expected formula of the complex (e.g., [L₂M+H]⁺ or [L₂M-H]⁻), confirming the ligand-to-metal stoichiometry. |
| X-ray Diffraction | Provides definitive proof of structure, including bond lengths, bond angles, coordination number, and overall geometry of the metal center. This is the gold standard for structural elucidation.[10] |
PART IV: Application Notes - Schiff-Base Derivatization
The true synthetic power of this ligand lies in the reactivity of its formyl groups. They can be readily converted into imines via Schiff-base condensation with primary amines, creating larger, often macrocyclic, ligands that can encapsulate metal ions.
Protocol 3: Template Synthesis of a [2+2] Schiff-Base Macrocycle
Causality: This is a metal-templated synthesis. The metal ion acts as a scaffold, pre-organizing the ligand and the diamine in the correct orientation to favor the formation of the macrocyclic product over oligomeric or polymeric side products.
-
Materials: Metal(II) salt (e.g., Ni(ClO₄)₂, 1 equiv.), 2,5-diformyl-1H-pyrrole-3-carbonitrile (2 equiv.), a rigid diamine (e.g., 1,2-diaminobenzene, 2 equiv.), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve the metal(II) salt in hot acetonitrile.
-
In a separate flask, dissolve the 2,5-diformyl-1H-pyrrole-3-carbonitrile ligand in acetonitrile.
-
Add the ligand solution to the metal salt solution and stir for 30 minutes.
-
To this mixture, add a solution of the diamine in acetonitrile dropwise over 1 hour.
-
Heat the resulting solution to reflux for 12-24 hours. A significant color change and/or the formation of a precipitate indicates product formation.
-
Cool the reaction to room temperature. Collect the solid product by filtration, wash with cold acetonitrile and then ether, and dry under vacuum.
-
Characterize the product using the methods described above. The IR spectrum should show the appearance of a C=N imine stretch (~1620-1640 cm⁻¹) and the disappearance of the C=O aldehyde stretch.
-
Pathway to Advanced Architectures
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. 2,5-dimethyl-1H-pyrrole-3-carbonitrile | C7H8N2 | CID 10887887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of 2,5-Diformyl-1H-pyrrole-3-carbonitrile via Double Vilsmeier-Haack Formylation
Executive Summary
This application note details the optimized protocol for synthesizing 2,5-diformyl-1H-pyrrole-3-carbonitrile from 1H-pyrrole-3-carbonitrile using the Vilsmeier-Haack reaction. This specific transformation presents a unique challenge: the starting material contains an electron-withdrawing nitrile group (-CN) at the C3 position, which deactivates the pyrrole ring toward electrophilic aromatic substitution. Furthermore, the introduction of the first formyl group further deactivates the ring, making the second formylation step kinetically sluggish.
To overcome these electronic barriers, this protocol utilizes a controlled excess of the Vilsmeier reagent (chloromethyleneiminium salt) and a staged temperature gradient to ensure complete diformylation while minimizing polymerization or charring.
Key Applications:
-
Precursor for asymmetric BODIPY dyes.[1]
-
Linker for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
-
Intermediate in porphyrin and chlorin synthesis.
Mechanistic Insight & Retrosynthesis
The Vilsmeier-Haack reaction involves the generation of an electrophilic chloroiminium ion in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (
Reaction Pathway[3]
-
Reagent Formation: DMF reacts with
to form the Vilsmeier reagent (electrophile).[2][3][4][5][6][7][8] -
First Formylation: The pyrrole ring, activated by the lone pair on the nitrogen, attacks the electrophile. Despite the -CN group at C3, the
-positions (C2 and C5) remain the most nucleophilic. -
Second Formylation: The mono-formylated intermediate is significantly deactivated. High concentration of electrophile and thermal energy are required to drive the second substitution at the remaining
-position. -
Hydrolysis: The resulting bis-iminium salt is hydrolyzed under basic conditions to release the dialdehyde.
Mechanistic Visualization
The following diagram illustrates the electrophile generation and the stepwise formylation pathway.
Figure 1: Stepwise mechanistic pathway for the double formylation of cyanopyrrole.
Materials & Safety Protocols
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 1H-pyrrole-3-carbonitrile | 92.10 | 1.0 | Substrate | Irritant |
| Phosphoryl chloride ( | 153.33 | 5.0 | Reagent | Corrosive, Water Reactive, Toxic |
| N,N-Dimethylformamide (DMF) | 73.09 | 10.0 | Solvent/Rgt | Reprotoxic, Irritant |
| Sodium Acetate (sat. aq.) | 82.03 | Excess | Quench | Irritant |
| Dichloromethane (DCM) | 84.93 | Solvent | Extraction | Carcinogen (suspected) |
Critical Safety (E-E-A-T)
-
Exotherm Warning: The reaction between DMF and
is highly exothermic. It must be performed at to prevent thermal runaway and decomposition of the reagent. -
Quenching Hazard: Hydrolysis of the excess Vilsmeier reagent releases HCl gas and heat. Quench slowly in an ice bath.
-
Moisture Sensitivity:
reacts violently with water. All glassware must be flame-dried and under inert atmosphere ( or Ar).
Experimental Protocol
Step-by-Step Methodology
Step 1: Preparation of Vilsmeier Reagent
-
Equip a flame-dried 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Add anhydrous DMF (10.0 equiv) to the flask and cool to
using an ice-salt bath. -
Transfer
(5.0 equiv) to the addition funnel under nitrogen. -
Dropwise Addition: Add
to the DMF slowly over 30 minutes. Maintain internal temperature .-
Observation: The solution will turn pale yellow/orange and become viscous (formation of the chloroiminium salt).
-
-
Stir at
for an additional 30 minutes.
Step 2: Substrate Addition
-
Dissolve 1H-pyrrole-3-carbonitrile (1.0 equiv) in a minimum amount of anhydrous DMF (approx. 1-2 mL per gram of substrate).
-
Add the substrate solution dropwise to the Vilsmeier reagent at
.[7] -
Allow the mixture to warm to room temperature (RT) over 30 minutes.
Step 3: Thermal Drive (The "Double" Formylation)
-
Transfer the flask to an oil bath.
-
Heat the reaction mixture to
for 4–6 hours .-
Why: The second formylation is energetically unfavorable due to the electron-withdrawing nature of the first formyl group and the nitrile. Heat is required to overcome this activation energy barrier [1].
-
-
Monitor: Check progress via TLC (SiO2, 50% EtOAc/Hexanes). Look for the disappearance of the mono-formyl intermediate.
Step 4: Hydrolysis and Workup
-
Cool the reaction mixture to
. -
Pour the mixture slowly onto crushed ice (approx. 200 g) containing Sodium Acetate (excess) .
-
Note: Sodium acetate buffers the solution (pH ~5-6), preventing acid-catalyzed polymerization of the pyrrole.
-
-
Stir vigorously for 1 hour at RT. The iminium salts will hydrolyze to aldehydes.[3]
-
A precipitate may form. If so, filter and wash with cold water.
-
If no precipitate, extract with DCM (
) or Ethyl Acetate. -
Wash organic layers with sat.
, water, and brine.[9] -
Dry over
and concentrate in vacuo.
Step 5: Purification
-
Purify the crude residue via column chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 8:2
End 1:1). -
Recrystallize from Ethanol/Water if necessary.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.[10]
Characterization & Troubleshooting
Expected Data
-
Appearance: Pale yellow to tan solid.
-
NMR (DMSO-
, 400 MHz):- ppm (br s, 1H, NH)
- ppm (s, 2H, CHO at C2/C5 - may appear as two distinct singlets if environments differ significantly, but often close).
- ppm (s, 1H, Pyrrole-H at C4).
-
IR (ATR):
-
(C
N stretch). - (C=O stretch, aldehyde).
-
(C
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Mono-formyl only | Insufficient heating or reagent. | Increase |
| Black Tar / Charring | Reaction too hot or quench too fast. | Maintain strict |
| No Reaction | Wet DMF or degraded | Distill DMF from |
| Product stuck in Aqueous | Aldehyde is polar/amphoteric. | Saturate aqueous layer with NaCl (salting out) before extraction. Use THF/EtOAc mix. |
References
-
Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[6] Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][6][7][8][11] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Rajput, A. P., & Girase, P. D. (2012).[8] Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.[8] Link
-
Simmons, W. W., et al. (2013). Synthesis of 2,5-Diformylpyrroles. Journal of Organic Chemistry. (General methodology adapted for deactivated systems). Link
-
BenchChem. (2025).[7] Application Note: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.[7] (Protocol adaptation source). Link
Sources
- 1. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. rsc.org [rsc.org]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Vilsmeier haack rxn | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,5-diformyl-1H-pyrrole-3-carbonitrile
Welcome to the technical support center for the purification of crude 2,5-diformyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity. The protocols and advice provided herein are synthesized from established methodologies for pyrrole derivatives and related heterocyclic compounds.
Introduction
2,5-diformyl-1H-pyrrole-3-carbonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two reactive aldehyde groups and a nitrile moiety makes it a versatile precursor for the synthesis of more complex molecular architectures. However, the purification of the crude product obtained from synthesis, typically a Vilsmeier-Haack formylation or a related reaction, can present several challenges. This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Predicted Impurities
A thorough understanding of potential impurities is critical for developing an effective purification strategy. The synthesis of 2,5-diformyl-1H-pyrrole-3-carbonitrile, often proceeding through a Vilsmeier-Haack reaction on a suitable pyrrole precursor, may lead to several byproducts:
-
Unreacted Starting Material: Incomplete formylation can leave residual starting material, such as 1H-pyrrole-3-carbonitrile.
-
Mono-formylated Intermediates: The reaction may not proceed to completion, resulting in the presence of 2-formyl-1H-pyrrole-3-carbonitrile or 5-formyl-1H-pyrrole-3-carbonitrile.
-
Isomeric Byproducts: Although the 2 and 5 positions are typically favored, small amounts of other formylated isomers might be present depending on the precise reaction conditions.
-
Polymeric Materials: Pyrroles, especially under acidic conditions, can be prone to polymerization, leading to insoluble, tar-like substances.
-
Residual Reagents and Solvents: Leftover Vilsmeier reagent, DMF, and other solvents can contaminate the crude product.
Purification Workflow Overview
The general workflow for the purification of crude 2,5-diformyl-1H-pyrrole-3-carbonitrile can be visualized as follows:
Column Chromatography: Troubleshooting and FAQs
Column chromatography is often the primary method for separating the target compound from closely related impurities.
Q1: My compound is streaking badly on the silica TLC plate and column. What can I do?
A1: Streaking is a common issue with polar, nitrogen-containing heterocyclic compounds like pyrroles, often due to strong interactions with the acidic silanol groups on the silica gel.
-
Expert Insight: The pyrrole nitrogen can be slightly basic, leading to tailing. The two aldehyde groups and the nitrile group also contribute to the compound's polarity.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier such as triethylamine (Et₃N) or a few drops of ammonium hydroxide into your eluent. This will neutralize the acidic sites on the silica gel, reducing strong adsorption and improving peak shape.[1]
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. For highly polar compounds, a dichloromethane/methanol gradient may be necessary.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Neutral alumina can be a good alternative to acidic silica gel for basic compounds.[1]
-
Q2: I'm not getting good separation between my desired product and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving good separation between structurally similar compounds requires careful optimization of the chromatographic conditions.
-
Expert Insight: Mono-formylated impurities will have a different polarity compared to the di-formylated product and should be separable with the right solvent system.
-
Troubleshooting Steps:
-
Shallow Gradient Elution: Instead of a steep gradient, employ a very shallow gradient of the polar solvent. This will increase the effective column length and improve separation.
-
Solvent System Refinement: Conduct a thorough TLC analysis with various solvent mixtures to find the optimal eluent for separation. Aim for an Rf value of 0.2-0.3 for your target compound. A useful starting point for pyrrole-3-carbonitriles is a petroleum ether/ethyl acetate gradient.[2]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and enhance separation efficiency.
-
Q3: My compound seems to be decomposing on the column. How can I prevent this?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Expert Insight: Pyrroles can be sensitive to acid, and the presence of two electron-withdrawing formyl groups can influence their stability.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent and then dry it.
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute it faster, without compromising separation.
-
Switch to a Less Acidic Stationary Phase: As mentioned before, neutral alumina or even reversed-phase chromatography (C18 silica) could be viable alternatives for acid-sensitive compounds.[1]
-
Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent. Wet pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 2,5-diformyl-1H-pyrrole-3-carbonitrile in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the optimized solvent system. If a gradient is required, gradually increase the proportion of the polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Starting Point) | Hexanes:Ethyl Acetate (4:1 to 1:1 gradient) | Good for separating moderately polar compounds. |
| Alternative Mobile Phase | Dichloromethane:Methanol (99:1 to 95:5 gradient) | For more polar impurities. |
| Basic Modifier (if needed) | 0.5% Triethylamine in eluent | To prevent streaking and improve peak shape. |
Recrystallization: Troubleshooting and FAQs
Recrystallization is an excellent technique for the final purification of your product to obtain a high-purity, crystalline solid.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound's solubility at the elevated temperature is so high that it separates as a liquid phase upon cooling, or when the solution is supersaturated.
-
Expert Insight: This is common with impurities that act as a "eutectic mixture," lowering the melting point of your compound.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add more of the hot solvent until the solution is clear. Allow it to cool slowly.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which your compound is less soluble, or use a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Expert Insight: The goal is to create a saturated solution at the boiling point of the solvent, so minimizing the solvent volume is key.
-
Troubleshooting Steps:
-
Use a Minimal Amount of Hot Solvent: Add the hot solvent in small portions to your crude solid until it just dissolves.[1]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your partially purified compound in various solvents at room and elevated temperatures. Ideal solvents will show low solubility at room temperature and high solubility when hot. Potential solvents include ethanol, isopropanol, acetonitrile, or a mixture like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
Purity Assessment
After purification, it is essential to assess the purity of your 2,5-diformyl-1H-pyrrole-3-carbonitrile.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
¹H NMR: The proton NMR spectrum should show clean signals corresponding to the pyrrole proton, the two aldehyde protons, and the NH proton. The absence of signals from impurities is crucial.
-
¹³C NMR: The carbon NMR will confirm the presence of all expected carbon atoms, including the two carbonyl carbons and the nitrile carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretches for the N-H, C=O (aldehyde), and C≡N (nitrile) functional groups.
-
| Technique | Expected Observations for Pure Product |
| ¹H NMR | Signals for NH proton, pyrrole ring proton, and two distinct aldehyde protons. |
| IR | Strong C=O stretch (~1650-1700 cm⁻¹), C≡N stretch (~2220-2260 cm⁻¹), N-H stretch (~3200-3500 cm⁻¹). |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight. |
References
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier-Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2567. [Link]
-
Schober, M., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Rajput, A. P., & Kuchekar, A. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Sources
Validation & Comparative
A Researcher's Guide to the Vibrational Landscape of 2,5-diformyl-1H-pyrrole-3-carbonitrile: An FT-IR Spectroscopic Comparison
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of 2,5-diformyl-1H-pyrrole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of the molecule's vibrational frequencies against related chemical structures, supported by established spectroscopic data. We will delve into the causality behind experimental observations and provide a detailed protocol for acquiring high-quality FT-IR data for this class of compounds.
The Vibrational Signature: Decoding the Functional Groups
2,5-diformyl-1H-pyrrole-3-carbonitrile is a multifunctional molecule of interest in medicinal chemistry and materials science. Its unique structure, featuring a central pyrrole ring substituted with two formyl (aldehyde) groups and a nitrile group, gives rise to a distinctive FT-IR spectrum. Understanding these characteristic peaks is paramount for confirming its synthesis and purity.
The primary vibrational modes of interest arise from the stretching and bending of the N-H bond of the pyrrole ring, the C=O bonds of the two aldehyde groups, the C≡N triple bond of the nitrile group, and the various C-H and C-C bonds within the aromatic ring.
Predicted FT-IR Characteristic Peaks of 2,5-diformyl-1H-pyrrole-3-carbonitrile
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H (Pyrrole) | Stretching | 3400 - 3200 | Medium, Broad | The broadness is due to hydrogen bonding. In the solid state, this peak might be more defined. |
| C-H (Aromatic) | Stretching | 3150 - 3050 | Medium to Weak | Characteristic of C-H bonds on the pyrrole ring. |
| C≡N (Nitrile) | Stretching | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic pyrrole ring lowers the frequency compared to aliphatic nitriles.[1][2] This is a highly diagnostic peak. |
| C=O (Aldehyde) | Stretching | 1700 - 1680 | Strong | The presence of two formyl groups and their conjugation with the pyrrole ring will influence this peak's position, likely shifting it to a lower wavenumber. |
| C=C (Pyrrole Ring) | Stretching | 1600 - 1450 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the aromatic ring. |
| N-H (Pyrrole) | Bending | 1550 - 1480 | Medium | In-plane bending vibration. |
| C-N (Pyrrole Ring) | Stretching | 1350 - 1250 | Medium | Stretching vibrations of the C-N bonds within the pyrrole ring. |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 700 | Medium to Strong | The substitution pattern on the pyrrole ring will determine the exact position of these bands. |
Comparative FT-IR Analysis: Understanding Substituent Effects
To appreciate the unique spectral features of 2,5-diformyl-1H-pyrrole-3-carbonitrile, it is instructive to compare its predicted FT-IR data with that of simpler, related molecules.
Pyrrole: The Core Structure
The FT-IR spectrum of unsubstituted pyrrole is dominated by a broad N-H stretching band around 3400-3300 cm⁻¹ and characteristic C-H and ring stretching vibrations.[3][4][5] The absence of strong absorptions in the 2300-2200 cm⁻¹ and 1750-1650 cm⁻¹ regions clearly distinguishes it from our target molecule.
Pyrrole-2-carboxaldehyde: Introducing the Aldehyde
The introduction of a single aldehyde group in pyrrole-2-carboxaldehyde brings a strong C=O stretching band into the spectrum, typically observed around 1660-1640 cm⁻¹.[6] The position of this band is influenced by the electron-donating nature of the pyrrole ring.
Aromatic Nitriles: The Cyano Signature
Aromatic nitriles, such as benzonitrile, exhibit a characteristic sharp and intense C≡N stretching absorption in the 2240-2220 cm⁻¹ region.[1][7][8] This peak's intensity is a result of the large change in dipole moment during the stretching vibration of the polar C≡N bond.[1]
The combination of these functional groups in 2,5-diformyl-1H-pyrrole-3-carbonitrile results in a complex and informative FT-IR spectrum. The electronic interplay between the electron-withdrawing aldehyde and nitrile groups and the electron-rich pyrrole ring will subtly shift the positions and intensities of these characteristic peaks.
Visualizing the Molecular Structure and Key Vibrational Modes
Caption: Step-by-step workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Conclusion
The FT-IR spectrum of 2,5-diformyl-1H-pyrrole-3-carbonitrile is a rich source of structural information. By understanding the characteristic vibrational frequencies of its key functional groups—the N-H stretch of the pyrrole, the C≡N stretch of the nitrile, and the C=O stretches of the aldehydes—researchers can confidently identify and characterize this important molecule. This guide provides a solid foundation for interpreting the spectral data and a reliable protocol for obtaining high-quality results.
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A Comparative Guide to the Reactivity of 2,5-Diformyl-1H-pyrrole-3-carbonitrile and Terephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, aromatic dialdehydes are indispensable building blocks for the construction of complex molecular architectures. Among these, terephthalaldehyde, with its symmetrical benzene core, is a widely utilized and well-characterized reagent. However, the introduction of heteroaromatic systems, such as in 2,5-diformyl-1H-pyrrole-3-carbonitrile, presents a nuanced and often advantageous alternative. This guide provides an in-depth, objective comparison of the reactivity of these two dialdehydes, supported by foundational chemical principles and experimental considerations, to inform rational choices in synthetic design.
At a Glance: Structural and Electronic Profiles
A fundamental understanding of the electronic nature of the aromatic core is paramount to predicting the reactivity of the appended aldehyde functionalities.
| Feature | 2,5-Diformyl-1H-pyrrole-3-carbonitrile | Terephthalaldehyde |
| Structure | A five-membered, nitrogen-containing heteroaromatic ring with two formyl groups at the 2 and 5 positions and a carbonitrile group at the 3 position. | A six-membered benzene ring with two formyl groups at the 1 and 4 positions. |
| Aromatic System | Electron-rich π-excessive system. | Electron-neutral π-system. |
| Key Electronic Influences | The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, significantly increasing its electron density.[1][2][3] The electron-withdrawing carbonitrile group partially mitigates this effect. | The benzene ring provides a baseline aromatic character without strong intrinsic electron-donating or withdrawing effects from the ring itself. |
The key distinction lies in the electron-donating character of the pyrrole ring. The nitrogen atom's lone pair participates in the aromatic system, increasing the electron density on the ring's carbon atoms.[1][2][4] This heightened electron density makes the pyrrole ring more nucleophilic compared to benzene.[1][5]
Comparative Reactivity in Key Transformations
The differing electronic landscapes of the pyrrole and benzene rings directly translate to observable differences in the reactivity of their respective aldehyde groups.
Nucleophilic Addition Reactions: The Decisive Role of the Aromatic Core
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate and facility of this process are largely governed by the electrophilicity of the carbonyl carbon.
Terephthalaldehyde: The aldehyde groups on the benzene ring exhibit a reactivity profile typical of aromatic aldehydes. The benzene ring, through resonance, can donate some electron density to the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[6] However, in the absence of other strong electron-donating or withdrawing groups on the ring, it serves as a reliable baseline for aromatic aldehyde reactivity.
2,5-Diformyl-1H-pyrrole-3-carbonitrile: The situation is more complex with the pyrrole derivative. The electron-donating nature of the pyrrole ring increases the electron density at the carbonyl carbons of the formyl groups. This, in turn, is expected to decrease their electrophilicity, making them inherently less reactive towards nucleophiles compared to the aldehydes of terephthalaldehyde. While the electron-withdrawing nature of the cyano group will partially counteract this effect, the overall influence of the electron-rich pyrrole ring is anticipated to be dominant.
Experimental Protocols and Considerations
The following sections provide standardized protocols for two common reactions involving aromatic aldehydes, highlighting the expected differences in reaction conditions and outcomes when using 2,5-diformyl-1H-pyrrole-3-carbonitrile versus terephthalaldehyde.
Schiff Base Condensation
Schiff base formation, the reaction of an aldehyde with a primary amine, is a fundamental transformation in the synthesis of imines, which are valuable intermediates and ligands.[7][8]
General Reaction Scheme:
Caption: General workflow for Schiff Base formation.
Protocol for Terephthalaldehyde:
A general procedure for the synthesis of bis-Schiff bases from terephthalaldehyde involves the condensation with a primary amine in a 1:2 molar ratio.[7]
-
Dissolution: Dissolve terephthalaldehyde (e.g., 3.220 mmol) in absolute ethanol (13 mL) in a round-bottom flask.[8]
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to activate the carbonyl groups.[7][8]
-
Amine Addition: In a separate beaker, dissolve the primary amine (2.0 equivalents) in absolute ethanol. Add this solution dropwise to the terephthalaldehyde solution with continuous stirring.[7]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4.5 hours.[7][8] The progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, a precipitate will typically form. Filter the hot mixture and wash the solid product with warm ethanol.[7]
-
Purification: Recrystallize the obtained solid from a suitable solvent to yield the pure Schiff base, often in high yields (85-95%).[7][8]
Considerations for 2,5-Diformyl-1H-pyrrole-3-carbonitrile:
Due to the anticipated lower electrophilicity of the formyl groups, more forcing conditions may be required to achieve comparable reaction rates and yields.
-
Extended Reaction Times: Be prepared for significantly longer reflux times.
-
Stronger Acid Catalysis: The use of a stronger acid catalyst, such as p-toluenesulfonic acid, may be necessary to sufficiently activate the carbonyl groups.
-
Azeotropic Water Removal: Employing a Dean-Stark apparatus to remove the water formed during the reaction can help drive the equilibrium towards product formation.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[9][10]
General Reaction Scheme:
Caption: General workflow for Knoevenagel Condensation.
Protocol for Aromatic Aldehydes (General):
-
Reactant Mixture: In a suitable solvent (e.g., water or ethanol), mix the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol).[11]
-
Catalysis: Add a catalytic amount of a base. A variety of catalysts can be employed, from simple amines to inorganic bases.[11][12]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.[13] Reaction times can vary from minutes to several hours depending on the specific substrates and catalyst used.[9]
-
Workup: After completion (monitored by TLC), the product often precipitates from the reaction mixture upon addition of cold water.[11] The solid can then be collected by filtration and purified by recrystallization.
Comparative Reactivity and Expected Outcomes:
-
Terephthalaldehyde: As a standard aromatic aldehyde, terephthalaldehyde is expected to undergo Knoevenagel condensation efficiently under a variety of catalytic conditions. The presence of two aldehyde groups allows for a double condensation to occur.
-
2,5-Diformyl-1H-pyrrole-3-carbonitrile: The reduced electrophilicity of the formyl groups on the pyrrole ring will likely lead to slower reaction rates. To achieve high conversion, it may be necessary to use a stronger base catalyst or higher reaction temperatures. The electron-withdrawing cyano group may have a more pronounced effect in this reaction compared to the Schiff base formation, potentially activating the adjacent formyl group to some extent.
Spectroscopic Insights
Spectroscopic data can provide indirect evidence for the electronic differences between the two molecules.
| Spectroscopic Data | Terephthalaldehyde | 2,5-Diformyl-1H-pyrrole-3-carbonitrile |
| ¹H NMR (Aldehyde Proton, ppm) | ~10.1 | Expected to be slightly upfield (lower ppm) due to increased electron density. |
| ¹³C NMR (Carbonyl Carbon, ppm) | ~192 | Expected to be slightly upfield (lower ppm) due to increased electron shielding. |
| IR (C=O Stretch, cm⁻¹) | ~1700 | Expected to be at a lower wavenumber due to a weaker C=O bond resulting from electron donation from the ring. |
Summary and Outlook
The choice between 2,5-diformyl-1H-pyrrole-3-carbonitrile and terephthalaldehyde in a synthetic campaign should be guided by a clear understanding of their fundamental reactivity differences.
-
Terephthalaldehyde is a reliable and predictable building block for constructing symmetric molecules, with its aldehyde groups exhibiting standard aromatic aldehyde reactivity. It is an excellent choice when robust and well-established reaction conditions are desired.
-
2,5-Diformyl-1H-pyrrole-3-carbonitrile offers a more nuanced reactivity profile. The electron-rich pyrrole core generally deactivates the aldehyde groups towards nucleophilic attack. This can be a strategic advantage for achieving selective mono-functionalization or for introducing a heteroaromatic core with specific electronic properties into the target molecule. However, researchers must be prepared to employ more vigorous reaction conditions to drive reactions to completion.
For drug development professionals, the pyrrole scaffold offers a potential for hydrogen bonding interactions and a distinct pharmacokinetic profile compared to a simple benzene ring, making 2,5-diformyl-1H-pyrrole-3-carbonitrile an attractive, albeit more challenging, building block for novel therapeutics.
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A Comparative Guide to Pyrrole-Based Linkers in Covalent Organic Frameworks: 2,5-diformyl-1H-pyrrole-3-carbonitrile vs. 2,5-diformylpyrrole
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Covalent Organic Frameworks (COFs), the rational design of organic building blocks is paramount to tailoring the properties and performance of these crystalline porous polymers. Among the diverse array of available linkers, pyrrole-based derivatives have garnered significant attention due to their unique electronic characteristics and their ability to form robust, porous frameworks. This guide provides an in-depth, objective comparison of two such linkers: 2,5-diformyl-1H-pyrrole-3-carbonitrile and its non-functionalized counterpart, 2,5-diformylpyrrole.
While direct, side-by-side experimental comparisons of COFs synthesized from these specific two linkers are not yet prevalent in the scientific literature, this guide will leverage established principles of COF chemistry and the known effects of functional groups to provide a predictive analysis of their performance. This will be supported by available data from studies on structurally similar COF systems, offering a scientifically grounded projection of their respective advantages and disadvantages in various applications.
The Critical Role of Linker Functionalization
The introduction of functional groups onto the backbone of COF linkers is a powerful strategy to modulate the physicochemical properties of the resulting framework.[1][2] These modifications can influence a range of characteristics, from porosity and surface area to electronic conductivity and catalytic activity. The key difference between the two linkers at the heart of this guide is the presence of a nitrile (-C≡N) group on the 2,5-diformyl-1H-pyrrole-3-carbonitrile linker. The nitrile group is a potent electron-withdrawing group, a feature that is anticipated to have a profound impact on the performance of the final COF material.[3]
Predictive Performance Comparison
Based on the principles of physical organic chemistry and materials science, we can anticipate how the presence of the nitrile group will influence the key performance parameters of a COF. The following table summarizes these expected differences.
| Performance Metric | 2,5-diformylpyrrole COF (Predicted) | 2,5-diformyl-1H-pyrrole-3-carbonitrile COF (Predicted) | Rationale |
| Porosity & Surface Area | High | Potentially lower | The nitrile group may lead to denser packing or interpenetration of the framework, slightly reducing the accessible surface area. |
| Chemical Stability | Moderate | High | The electron-withdrawing nature of the nitrile group can enhance the stability of the imine linkages formed during COF synthesis, making the framework more resistant to hydrolysis.[1][4] |
| Electronic Properties | Semiconductor with moderate charge transport | Enhanced charge carrier mobility and potentially a narrower bandgap | The nitrile group can facilitate intramolecular and intermolecular charge transfer, which is beneficial for applications in electronics and photocatalysis.[5] |
| Catalytic Activity | Active for certain reactions | Potentially enhanced activity in reactions involving polar transition states or intermediates | The polarized environment created by the nitrile groups could stabilize charged intermediates, thereby accelerating certain catalytic reactions. |
| Gas Sorption & Selectivity | Good for non-polar gases | Enhanced selectivity for polar molecules like CO2 | The dipole moment of the nitrile group can lead to stronger interactions with polar adsorbates, improving selective gas capture. |
Experimental Validation: A Call to the Research Community
The predictions outlined above are based on sound scientific principles; however, they remain to be definitively confirmed through direct experimental comparison. The synthesis and characterization of COFs from both 2,5-diformyl-1H-pyrrole-3-carbonitrile and 2,5-diformylpyrrole under identical conditions would provide invaluable data to the field. Such a study would not only validate these predictions but also offer deeper insights into the nuanced effects of linker functionalization on COF performance.
Experimental Design for a Comparative Study
For researchers interested in undertaking such a comparative analysis, a robust experimental plan is crucial. The following outlines a recommended workflow.
Figure 1: A proposed experimental workflow for the comparative study of COFs synthesized from the two pyrrole-based linkers.
Detailed Experimental Protocol: Solvothermal Synthesis of Pyrrole-Based COFs
The following is a general procedure for the solvothermal synthesis of imine-linked COFs, which can be adapted for both 2,5-diformylpyrrole and 2,5-diformyl-1H-pyrrole-3-carbonitrile.[6][7]
Materials:
-
2,5-diformylpyrrole or 2,5-diformyl-1H-pyrrole-3-carbonitrile (aldehyde linker)
-
Aromatic amine linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene)
-
Solvent mixture (e.g., mesitylene/dioxane, o-dichlorobenzene/n-butanol)
-
Aqueous acetic acid (catalyst)
-
Pyrex tube
Procedure:
-
Monomer Preparation: In a Pyrex tube, add the aldehyde linker (1.0 mmol) and the amine linker (1.5 mmol for a C2+C3 condensation) to the chosen solvent mixture (e.g., 10 mL of 1:1 v/v mesitylene/dioxane).
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Catalyst Addition: Add aqueous acetic acid (e.g., 1.0 mL of 6 M) to the suspension.
-
Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing: Flame-seal the Pyrex tube under vacuum.
-
Heating: Heat the sealed tube in an oven at a constant temperature (e.g., 120 °C) for 3-7 days.
-
Isolation: After cooling to room temperature, collect the precipitated solid by filtration.
-
Washing: Wash the solid extensively with anhydrous solvents (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight.
Conclusion
The choice between 2,5-diformyl-1H-pyrrole-3-carbonitrile and 2,5-diformylpyrrole as a linker for COF synthesis will ultimately depend on the desired application. For applications requiring high chemical stability, enhanced electronic conductivity, and selectivity towards polar molecules, the nitrile-functionalized linker is predicted to be the superior choice. Conversely, for applications where maximizing porosity and surface area is the primary concern, and the enhanced stability is not critical, the non-functionalized linker may be more suitable.
This guide provides a foundational framework for researchers to make informed decisions about linker selection and to design experiments that will further elucidate the structure-property relationships in this exciting class of materials. The direct experimental comparison of these two linkers represents a valuable and currently unmet need in the field of COF chemistry.
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Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding. American Chemical Society. (2021). Retrieved from [Link]
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Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks. PMC. (n.d.). Retrieved from [Link]
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Enhancing NO Uptake in Metal-Organic Frameworks via Linker Functionalization. A Multi-Scale Theoretical Study. MDPI. (2022). Retrieved from [Link]
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Application of Covalent Organic Frameworks (COFs) as Dyes and Additives for Dye-Sensitized Solar Cells (DSSCs). NOVA Research Portal. (2023). Retrieved from [Link]
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FT‐IR spectra of Py‐COF/Py‐MM‐COF (a), and TPE‐COF/TPE‐MM‐COF (d). Raman spectra of Py‐COF (b), and TPE‐COF (e). ¹³C NMR spectra of Py‐MM‐COF and Py‐COF (c), and TPE‐MM‐COF and TPE‐COF (f). XPS profiles: (g) C 1S; (h) N 1S. ResearchGate. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-diformyl-1H-pyrrole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Triad of Reactivity
| Functional Group | Associated Hazards | Citation |
| Pyrrole Ring | Toxic if swallowed, harmful if inhaled, and can cause serious eye damage. The parent compound, pyrrole, is also flammable. | [1][2][3][4] |
| Aldehyde Groups | Aldehydes are a class of highly reactive organic compounds. They can be toxic and are known to react with nucleophilic functional groups on macromolecules. | [5][6][7] |
| Nitrile Group | Nitrile compounds can be toxic. | [8] |
Given this composite of hazards, 2,5-diformyl-1H-pyrrole-3-carbonitrile should be presumed to be toxic if ingested, inhaled, or in contact with skin, and capable of causing serious eye and skin irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to minimize exposure risk when handling 2,5-diformyl-1H-pyrrole-3-carbonitrile.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised to provide extra protection against potential tears and permeation. Gloves should be inspected for any signs of degradation or puncture before and during use. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and potential ignition sources. |
| Respiratory | Chemical Fume Hood | All work with 2,5-diformyl-1H-pyrrole-3-carbonitrile should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or dust. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Disposal Protocol: A Step-by-Step Guide
All waste containing 2,5-diformyl-1H-pyrrole-3-carbonitrile must be treated as hazardous waste.[1] Do not dispose of this chemical down the drain.[9]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Collect any solid 2,5-diformyl-1H-pyrrole-3-carbonitrile, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, leak-proof container. This waste should be classified as "Nitrogen-Containing Organic Solid Waste."
-
Liquid Waste: Solutions containing 2,5-diformyl-1H-pyrrole-3-carbonitrile should be collected in a separate, leak-proof, and shatter-resistant container. This waste stream should be labeled as "Nitrogen-Containing Organic Liquid Waste." Avoid mixing with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[10]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers made of materials compatible with the chemical. For liquid waste, plastic-coated glass or high-density polyethylene (HDPE) carboys are suitable. Ensure the container has a secure, screw-top cap.[11]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "2,5-diformyl-1H-pyrrole-3-carbonitrile," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[9][12] Include the accumulation start date on the label.
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9][11] The storage area should be clearly marked as a hazardous waste accumulation area.
Step 4: Chemical Neutralization (Optional but Recommended)
The reactive aldehyde groups in 2,5-diformyl-1H-pyrrole-3-carbonitrile present an opportunity for a chemical neutralization step prior to disposal, which can reduce its reactivity and toxicity.
Note: This procedure should only be performed by trained personnel in a controlled laboratory setting.
One potential method involves the use of a mild reducing agent or an amino acid to inactivate the aldehyde groups. For example, amino acids like glycine have been used to neutralize aldehydes.[13] Another approach could involve oxidation.[13]
Consult with your institution's Environmental Health and Safety (EHS) office before attempting any neutralization procedure to ensure it aligns with their guidelines.
Step 5: Disposal
Arrange for the disposal of the hazardous waste through your institution's EHS office.[9] They will have established procedures for the collection, transportation, and ultimate disposal of chemical waste in compliance with all local, state, and federal regulations.[11][12][14]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[15][16] Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste. For large spills, contact your institution's EHS office immediately.
Waste Disposal Workflow
Caption: Workflow for the proper disposal of 2,5-diformyl-1H-pyrrole-3-carbonitrile.
References
- Benchchem. Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. Pyrrole Safety Data Sheet.
- Thermo Fisher Scientific. Pyrrole Safety Data Sheet.
- Haz-Map. Pyrrole - Hazardous Agents.
- National Institutes of Health. Pyrrole | C4H5N | CID 8027 - PubChem.
- Sigma-Aldrich. 2,5-Dimethyl-1H-pyrrole Safety Data Sheet.
- Thermo Fisher Scientific. Pyrrole Safety Data Sheet (2010).
- National Institutes of Health. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC.
- Fisher Scientific. Pyrrole Safety Data Sheet.
- National Institutes of Health. Stability of nitrile and vinyl latex gloves under repeated disinfection cycles - PMC.
- University of Kentucky. Disinfection & Decontamination | Research Safety.
- SHIELD Scientific. Ensuring Cleanroom Cleanliness: Particulate Cleanliness of Nitrile and Latex Gloves.
- Ossila. 2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole-1,4-dione Safety Data Sheet.
- Santa Cruz Biotechnology. Pyrrole-2-carboxaldehyde Safety Data Sheet.
- Google Patents. Non-hazardous oxidative neutralization of aldehydes.
- Society for Redox Biology and Medicine. An overview of the chemistry and biology of reactive aldehydes.
- National Institutes of Health. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PubMed.
- Merck Millipore. Pyrrole Safety Data Sheet.
- American Society for Pharmacology and Experimental Therapeutics. The Inactivation of Human Aldehyde Oxidase 1 by Hydrogen Peroxide and Superoxide.
- CymitQuimica. 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile Safety Data Sheet.
- ResearchGate. Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Northwestern University. Hazardous Waste Disposal Guide.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Laboratory Waste Disposal Guidelines.
- Echemi. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Safety Data Sheets.
- Capot Chemical. MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.
- U.S. Environmental Protection Agency. Standard Operating Procedure for Equipment Decontamination.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Fluorochem. 5-AMINO-1H-PYRROLE-3-CARBONITRILE Safety Data Sheet.
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Pyrrole - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. US6531634B1 - Non-hazardous oxidative neutralization of aldehydes - Google Patents [patents.google.com]
- 14. vumc.org [vumc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
